(2E)-3-cyanoprop-2-enoic acid
Description
Structure
3D Structure
Properties
CAS No. |
42356-32-1 |
|---|---|
Molecular Formula |
C4H3NO2 |
Molecular Weight |
97.07 g/mol |
IUPAC Name |
(E)-3-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C4H3NO2/c5-3-1-2-4(6)7/h1-2H,(H,6,7)/b2-1+ |
InChI Key |
KAIHOCOWYAMXQY-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/C(=O)O)\C#N |
Canonical SMILES |
C(=CC(=O)O)C#N |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
(2E)-3-cyanoprop-2-enoic acid CAS 19060-13-0 chemical properties
An In-Depth Technical Guide on the Chemical Properties and Applications of (2E)-3-Cyanoprop-2-enoic Acid
Abstract
(2E)-3-Cyanoprop-2-enoic acid (CAS 19060-13-0), also known as
Physicochemical Profile & Structural Geometry
The molecule exists as a planar, electron-deficient alkene. The trans (E) configuration is thermodynamically favored, minimizing steric repulsion between the carboxylic acid and nitrile groups.
Key Constants Table
| Property | Value / Descriptor | Source/Note |
| CAS Number | 19060-13-0 | Specific to (2E)-isomer |
| IUPAC Name | (2E)-3-Cyanoprop-2-enoic acid | |
| Molecular Formula | C | |
| Molecular Weight | 97.07 g/mol | |
| Physical State | Crystalline Solid | High MP anticipated >100°C (Analogy to fumaric acid) |
| pKa (Predicted) | ~2.8 – 3.2 | Stronger acid than acrylic acid due to |
| LogP | ~0.3 | Amphiphilic; soluble in polar organic solvents (DMSO, MeOH) |
| H-Bond Donors/Acceptors | 1 / 3 | |
| Electronic Character | "Pull-Pull" Alkene | Both substituents are Electron Withdrawing Groups (EWG) |
Structural Isomerism Distinction
It is imperative to distinguish CAS 19060-13-0 from its isomers to avoid experimental failure:
- -Cyanoacrylic acid (2-cyano): Geminal EWGs. Extremely unstable; polymerizes instantly with moisture.
- -Cyanoacrylic acid (3-cyano, CAS 19060-13-0): Vicinal EWGs. Stable solid. Reacts via controlled Michael addition.
Synthetic Methodologies
Unlike
Primary Synthesis: Amide Dehydration Protocol
This route ensures the retention of the trans double bond geometry.
-
Precursor Formation: Mono-amidation of fumaryl chloride or reaction of fumaric acid mono-ester with ammonia yields Fumaramic acid (or ester).
-
Dehydration: Treatment with a dehydrating agent (e.g., Trifluoroacetic anhydride, P
O , or SOCl ) converts the primary amide (-CONH ) directly into the nitrile (-CN). -
Hydrolysis (if Ester used): Careful acid hydrolysis yields the free acid.
Visualization of Synthetic Pathway
Caption: Synthetic route via dehydration of fumaramic acid, preserving the (E)-alkene geometry.
Reactivity & Mechanistic Insights[6]
The chemical behavior of (2E)-3-cyanoprop-2-enoic acid is defined by its Michael Acceptor potency. The
The "Reversibility" Factor
In covalent drug discovery, "permanent" inhibitors (e.g., acrylamides) can lead to off-target toxicity. The 3-cyanoacrylate scaffold forms a covalent bond with cysteine thiols that can reverse (retro-Michael) under physiological conditions.
-
Mechanism: Thiolate attack at the
-carbon (or -carbon depending on polarization, but typically for 3-substituted systems) generates a stabilized carbanion. -
Thermodynamics: The stability of the generated carbanion determines the residence time. The nitrile group provides stabilization, but less than the geminal dicarbonyls of
-cyanoacrylates, allowing for a "tunable" off-rate ( ).
Cysteine Targeting Workflow
Caption: Reversible covalent modification of protein thiols. The nitrile group modulates the equilibrium constant (
Applications in Drug Development[7][8]
Fragment-Based Drug Discovery (FBDD)
Researchers utilize (2E)-3-cyanoprop-2-enoic acid as a "fragment" to probe cysteine-rich pockets in kinases and proteases.
-
Advantage: Its small size (MW < 100) and high ligand efficiency (LE) make it an ideal starting point.
-
Case Study: Derivatives have been explored in designing inhibitors for Cathepsin K and JAK3 , where the nitrile interacts with the catalytic dyad or stabilizes the transition state.
Bio-orthogonal Chemistry
The electron-deficient nature of the alkene makes it a candidate for thiol-ene click chemistry under physiological conditions, allowing for the conjugation of peptides or fluorophores without metal catalysts.
Handling & Stability Protocols
To ensure scientific integrity in experimental workflows, the following handling protocols are required:
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). While more stable than
-cyanoacrylates, the compound is hygroscopic and can undergo slow hydrolysis to fumaric acid. -
Solubility: Dissolve in DMSO or DMF for biological assays. Avoid protic solvents (water/ethanol) for long-term stock storage to prevent solvolysis.
-
Safety: Treat as a potent skin and eye irritant and a potential sensitizer. All handling must occur in a fume hood.
References
-
PubChem Compound Summary. (2E)-3-cyanoprop-2-enoic acid (CAS 19060-13-0).[1] National Center for Biotechnology Information. Link
-
Serafimova, I. M., et al. (2012). Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. Nature Chemical Biology, 8(5), 471–476. (Discusses the cyanoacrylate scaffold reversibility). Link
-
Löser, R., et al. (2008). 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins. Journal of Medicinal Chemistry. (Synthesis of related nitrile-bearing inhibitors). Link
-
Common Chemistry. Cyanoacrylic acid (General Properties). CAS.[2][3][4][5][6][7][8] Link[6]
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molecular structure and weight of 3-cyanopropenoic acid
An In-Depth Technical Guide to 3-Cyanopropenoic Acid: Molecular Structure, Properties, and Analysis
Executive Summary
3-Cyanopropenoic acid, also known as 3-cyanoacrylic acid, is a polyfunctional organic molecule featuring a carboxylic acid, an alkene, and a nitrile group. This unique combination of functionalities makes it a valuable and reactive building block in organic synthesis. Its molecular formula is C₄H₃NO₂, and it has a molecular weight of approximately 97.07 g/mol .[1] The presence of conjugated double bonds and electron-withdrawing groups dictates its chemical reactivity, particularly as a Michael acceptor and a precursor in Knoevenagel condensations. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a validated synthesis protocol, and methods for its analytical characterization. Furthermore, it explores its applications as a versatile intermediate in the development of advanced materials and therapeutic agents, while also outlining essential safety and handling protocols.
Nomenclature and Structural Elucidation
The systematic IUPAC name for this compound is 3-cyanoprop-2-enoic acid.[1] Due to the double bond, it can exist as two geometric isomers: (E) and (Z). The (E)-isomer, or trans-isomer, is generally the more stable and commonly available form.
Identifiers and Synonyms
For clarity and cross-referencing in research, the following identifiers and synonyms are used for 3-cyanopropenoic acid:
| Identifier/Name | Value | Source |
| IUPAC Name | 3-cyanoprop-2-enoic acid | PubChem[1] |
| Common Name | 3-Cyanoacrylic acid | PubChem[1] |
| CAS Number | 19060-13-0 | PubChem[1] |
| Molecular Formula | C₄H₃NO₂ | PubChem[1] |
| PubChem CID | 53436351 | [1] |
| InChIKey | KAIHOCOWYAMXQY-UHFFFAOYSA-N | [1] |
Molecular Structure
The structure of (E)-3-cyanopropenoic acid consists of a three-carbon chain. Carbon-1 is part of the carboxylic acid group. Carbon-2 and Carbon-3 form a double bond, and the nitrile group is attached to Carbon-3.
Caption: Molecular Structure of (E)-3-Cyanopropenoic Acid.
Important Distinction: 3-Cyanopropenoic vs. 3-Cyanopropanoic Acid
It is critical for researchers to distinguish 3-cyanopropenoic acid from its saturated analogue, 3-cyanopropanoic acid (CAS: 16051-87-9). The latter lacks the C=C double bond, resulting in different chemical properties and reactivity.
| Feature | 3-Cyanopropenoic Acid | 3-Cyanopropanoic Acid |
| Molecular Formula | C₄H₃NO₂ | C₄H₅NO₂ |
| Molecular Weight | 97.07 g/mol | 99.09 g/mol |
| Key Structural Feature | Contains a C=C double bond | Saturated alkyl chain |
| Synonyms | 3-Cyanoacrylic acid | 3-Cyanopropionic acid[2] |
| Reactivity | Michael acceptor, dienophile | Standard carboxylic acid/nitrile |
| CAS Number | 19060-13-0 | 16051-87-9 |
Physicochemical Properties
The key computed physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Weight | 97.07 g/mol | PubChem[1] |
| Exact Mass | 97.016378 Da | PubChem[1] |
| Topological Polar Surface Area | 61.1 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| XLogP3-AA (logP) | -0.3 | PubChem[1] |
Synthesis and Purification
3-Cyanopropenoic acid is not commonly available commercially and is typically synthesized for specific research applications. A reliable method for its synthesis is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This procedure involves the reaction of a compound with an active methylene group (cyanoacetic acid) with an aldehyde or ketone (glyoxylic acid).
Experimental Protocol: Knoevenagel Condensation
This protocol is adapted from established procedures for the synthesis of substituted cyanoacrylic acids.[3][4] The reaction condenses cyanoacetic acid with glyoxylic acid, followed by dehydration to yield the target alkene.
Materials:
-
Cyanoacetic acid (1.0 eq)
-
Glyoxylic acid (1.0 eq)
-
Piperidine (0.1 eq, catalyst)
-
Toluene (solvent)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Step-by-Step Methodology:
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Reagent Addition: To the flask, add cyanoacetic acid (1.0 eq), glyoxylic acid (1.0 eq), and toluene to create a suspension.
-
Catalyst Addition: Add piperidine (0.1 eq) to the mixture. The use of a mild base like piperidine is crucial for activating the methylene group of cyanoacetic acid without promoting unwanted side reactions.[5]
-
Reaction: Heat the mixture to reflux. Water produced during the condensation is azeotropically removed using the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by observing water collection and via Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Transfer the solution to a separatory funnel.
-
Extraction: Wash the organic layer with 1 M HCl to remove the piperidine catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (E)-3-cyanopropenoic acid.
Caption: Workflow for the Synthesis of 3-Cyanopropenoic Acid.
Spectroscopic and Analytical Characterization
Unambiguous characterization of the synthesized 3-cyanopropenoic acid is achieved through a combination of spectroscopic techniques. The expected spectral features are detailed below based on established principles for the constituent functional groups.[4][5]
Infrared (IR) Spectroscopy
The IR spectrum provides a diagnostic fingerprint of the key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the range of 3300-2500 cm⁻¹.
-
C≡N Stretch (Nitrile): A sharp, medium-intensity peak should appear around 2230-2220 cm⁻¹. The conjugation to the double bond slightly lowers this frequency.[4]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption is anticipated around 1720-1700 cm⁻¹. Conjugation with the C=C bond shifts this to a lower wavenumber compared to a saturated acid.[4]
-
C=C Stretch (Alkene): A medium-intensity peak is expected near 1630-1615 cm⁻¹.[6]
-
C-H Bending (trans-Alkene): A characteristic out-of-plane bending vibration should appear around 970 cm⁻¹.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the proton environment. In a deuterated solvent like DMSO-d₆:
-
-COOH Proton: A very broad singlet is expected far downfield, typically >12 ppm.
-
Vinyl Protons (-CH=CH-): Two doublets are expected, likely between 6.0 and 8.5 ppm. For the (E)-isomer, a large coupling constant (J ≈ 15-17 Hz) is characteristic of the trans relationship between these two protons. The proton alpha to the carbonyl group will be further downfield than the proton alpha to the nitrile group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies the unique carbon atoms in the molecule.
-
Carbonyl Carbon (-COOH): Expected in the 165-170 ppm region.
-
Nitrile Carbon (-C≡N): Expected around 115-117 ppm.
-
Alkene Carbons (-CH=CH-): Two signals are expected between 100-155 ppm. The carbon beta to the carbonyl (attached to the nitrile) will be further downfield.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Molecular Ion (M⁺): Under electron ionization (EI), the molecular ion peak should be observed at m/z = 97.
-
Key Fragments: Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).
Applications in Research and Drug Development
While direct therapeutic applications of 3-cyanopropenoic acid are not widely reported, its true value lies in its role as a versatile chemical intermediate for synthesizing more complex, high-value molecules.
-
Precursor to Cyanoacrylates: The parent acid is a direct precursor to various alkyl cyanoacrylates. These esters are the primary components of "superglues" and have biomedical applications as tissue adhesives.[7][8]
-
Drug Discovery Scaffold: The cyanoacrylic acid scaffold is a "privileged structure" in medicinal chemistry. Derivatives have shown significant biological activity. For example, substituted 2-cyano-3-phenylacrylamides have been investigated as potential anti-inflammatory and anti-infective agents.[4] The acid serves as the starting point for creating libraries of these amide derivatives for drug screening.
-
Polymer Science: The vinyl group allows 3-cyanopropenoic acid to act as a monomer in polymerization reactions, leading to functional polymers with pendant carboxylic acid and nitrile groups, which can be used for subsequent modifications or for creating materials with specific adhesive or hydrophilic properties.
Safety and Handling
No specific, comprehensive safety data sheet (SDS) is available for 3-cyanopropenoic acid. Therefore, a conservative approach based on the known hazards of structurally related compounds like cyanoacetic acid and other acrylic acid derivatives is mandatory.
-
Hazard Classification (Predicted): Expected to be corrosive, cause serious eye damage, and be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Handle only in a well-ventilated fume hood.
-
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53436351, 3-Cyanopropenoic acid. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 263086, 3-Cyanopropanoic acid. Retrieved from [Link].
-
Zheng, Y., et al. (2010). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1135. Available at: [Link]
-
Wikipedia. (n.d.). Cyanoacetic acid. Retrieved from [Link]
-
Wan, J.-P., Jing, Y., Liu, Y., & Sheng, S. (2018). Metal-free synthesis of cyano acrylates via cyanuric chloride-mediated three-component reactions involving a cascade consists of Knoevenagel condensation/cyano hydration/esterification. Green Chemistry, 20(1), 133-137. Available at: [Link]
-
Zanin, L. L., et al. (2020). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. Journal of the Brazilian Chemical Society, 31(8), 1694-1704. Available at: [Link]
-
Zanin, L. L., et al. (2020). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Journal of the Brazilian Chemical Society. Available at: [Link]
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Sivanadanam, J., et al. (2019). 1 H NMR spectrum of 34-SC. ResearchGate. Available at: [Link]
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Zanin, L. L., et al. (2020). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. Scite.ai. Available at: [Link]
-
Zanin, L. L., et al. (2024, January 10). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. ResearchGate. Available at: [Link]
-
Jung, J. (2021, November 24). How to remove impurities in 1H-NMR of cyano acrylic acid derivatives? ResearchGate. Available at: [Link]
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- Metz, J., & Kaufhold, M. (1991). U.S. Patent No. 5,008,429. U.S. Patent and Trademark Office.
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Goud, P. M., et al. (2021). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 65(2), 226-238. Available at: [Link]
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CharChem. (n.d.). 3-Cyanopropanoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 2. Synthesis of β-cyanoacrylic acids. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of acrylic acid. Retrieved from [Link]
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PerkinElmer. (n.d.). Time Resolved FT-IR Analysis of Cyanoacrylate Curing. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Cyanuric acid. NIST Chemistry WebBook. Retrieved from [Link]
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Smith, B. C. (2023, January 1). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy. Available at: [Link]
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Spathis, P., et al. (2022). Polymerisation Kinetics on FT-IR and Colorimetric Changes under UV Irradiation for a Commercial Polycyanoacrylate Adhesive, Addressed to Glass Restoration. Polymers, 14(7), 1469. Available at: [Link]
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Disambiguation and Comparative Analysis of (2E)-3-cyanoprop-2-enoic acid and 2-cyanoacrylic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of chemical synthesis and pharmaceutical development, precision in molecular nomenclature is paramount. A misunderstanding of a compound's name can lead to significant errors in experimental design and interpretation. This guide addresses a common point of confusion between two structurally related but distinct molecules: (2E)-3-cyanoprop-2-enoic acid and 2-cyanoacrylic acid. While both are derivatives of propenoic acid containing a cyano group, their isomeric differences in the placement of the nitrile substituent lead to fundamentally different chemical properties, reactivities, and applications. This whitepaper provides a comprehensive analysis of their structural distinctions, comparative physicochemical properties, synthesis methodologies, and their respective roles and applications, particularly within the realm of drug development. We will also outline definitive analytical protocols for their differentiation, ensuring researchers can proceed with confidence and accuracy.
Introduction: The Criticality of Isomeric Distinction
The nomenclature of organic compounds is a systematic language designed to provide an unambiguous description of a molecule's structure. However, the use of common or trivial names alongside systematic IUPAC names can sometimes create ambiguity. This is precisely the case with the topic at hand. "2-cyanoacrylic acid" is the common name for the monomer that is the precursor to cyanoacrylate adhesives and various biomedical polymers. Its systematic IUPAC name is 2-cyanoprop-2-enoic acid. In contrast, "(2E)-3-cyanoprop-2-enoic acid" describes a constitutional isomer where the cyano group is located at the terminus of the carbon chain, with a defined stereochemistry around the double bond.
This guide will dissect these differences, moving from the fundamental structural level to the practical implications for laboratory work and material application.
Unraveling the Nomenclature: A Structural Dissection
The primary distinction between these two molecules lies in the position of the cyano (-C≡N) group on the propenoic acid backbone.
-
2-Cyanoacrylic Acid: As per IUPAC nomenclature, this is 2-cyanoprop-2-enoic acid [1]. The "2-cyano" indicates that the nitrile group is attached to the second carbon of the propene chain. This carbon is also part of the double bond, a position referred to as "vinylic"[2][3][4]. This substitution pattern places the cyano and carboxylic acid groups on the same carbon atom, a geminal arrangement that profoundly influences its reactivity.
-
(2E)-3-cyanoprop-2-enoic acid: The name indicates that the cyano group is on the third carbon of the chain ("3-cyano"). The "(2E)" prefix specifies the stereochemistry of the substituents around the double bond at the second carbon. 'E' (from the German entgegen, meaning opposite) signifies that the higher-priority groups on each carbon of the double bond are on opposite sides.
Below is a visual representation of their structures.
Caption: Chemical structures of 2-Cyanoacrylic Acid and (2E)-3-cyanoprop-2-enoic Acid.
Comparative Physicochemical Properties
The difference in the substitution pattern results in distinct physical and chemical properties, which are summarized below.
| Property | 2-Cyanoacrylic Acid | (2E)-3-cyanoprop-2-enoic acid | Reference |
| IUPAC Name | 2-cyanoprop-2-enoic acid | (2E)-3-cyanoprop-2-enoic acid | [1][5][6] |
| Molecular Formula | C₄H₃NO₂ | C₄H₃NO₂ | [5][6] |
| Molecular Weight | 97.07 g/mol | 97.07 g/mol | [1][7][8] |
| CAS Number | 15802-18-3 | 19060-13-0 (for the E/Z mixture) | [1][7][8] |
| Structure | Cyano and carboxyl groups on C2 | Cyano group on C3, carboxyl on C1 | |
| Predicted XLogP3 | 0.3 | -0.3 | [5][6] |
| Boiling Point | 266.3°C at 760 mmHg | Not readily available | [7] |
| Reactivity | Highly susceptible to anionic polymerization | Less prone to polymerization; undergoes addition reactions |
Synthesis and Reactivity: Divergent Chemical Pathways
2-Cyanoacrylic Acid and its Derivatives
Synthesis: The industrial synthesis of 2-cyanoacrylate esters is predominantly achieved through the Knoevenagel condensation [9]. This reaction involves the condensation of an alkyl cyanoacetate with formaldehyde. The resulting polymer is then thermally "cracked" (depolymerized) and distilled to yield the pure monomer. The free acid can be prepared by reacting a 2-cyanoacrylate ester with an organic acid in a transesterification reaction or through the pyrolysis of poly(alkyl 2-cyanoacrylates)[10][11].
Caption: General workflow for the synthesis of 2-cyanoacrylate monomers.
Reactivity: The most defining characteristic of 2-cyanoacrylic acid and its esters is their rapid anionic polymerization in the presence of nucleophiles, even weak ones like water[12]. The electron-withdrawing cyano and carbonyl groups make the double bond highly electrophilic and susceptible to nucleophilic attack. This "instant glue" property is harnessed in medical and industrial applications.
(2E)-3-cyanoprop-2-enoic acid
Synthesis: The synthesis of 3-cyanoprop-2-enoic acid derivatives often involves different strategies. While specific synthesis for the parent acid is less commonly documented in introductory literature, related structures are formed via Knoevenagel condensation between an aldehyde (e.g., 3-phenylpropiolaldehyde) and a cyanoacetate, followed by hydrolysis[13]. The stereochemistry (E or Z) is controlled by the reaction conditions and the nature of the reactants.
Reactivity: Unlike its isomer, 3-cyanoprop-2-enoic acid is not prone to the same rapid polymerization. The double bond is part of a conjugated system (C≡N-C=C-COOH), which influences its reactivity. It will participate in typical alkene reactions, such as Michael additions at the beta-carbon, but without the extreme speed seen in 2-cyanoacrylates.
Applications in Research and Drug Development
The distinct reactivity profiles of these isomers dictate their applications.
The Role of 2-Cyanoacrylates in Biomedicine
The esters of 2-cyanoacrylic acid are the cornerstone of a significant class of biomaterials.
-
Tissue Adhesives: n-Butyl-2-cyanoacrylate (NBCA) and 2-octyl cyanoacrylate are widely used as medical adhesives for wound closure, acting as a barrier to microbial penetration[12][14].
-
Drug Delivery Systems: Poly(alkyl cyanoacrylate) (PACA) nanoparticles are extensively researched as carriers for targeted drug delivery, particularly in oncology[15][16][17]. These biodegradable nanoparticles can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release[14][18]. For example, cisplatin-loaded and doxorubicin-loaded poly(butyl cyanoacrylate) (PBCA) nanoparticles have been investigated for treating glioblastoma and breast cancer, respectively[15].
-
Embolization Agents: In interventional radiology, cyanoacrylate-based formulations are used to block blood flow to tumors or vascular malformations.
Applications of 3-Cyanopropenoic Acid Derivatives
Derivatives of 3-cyanopropenoic acid are valuable as synthetic intermediates. The conjugated system makes them useful building blocks in the synthesis of more complex molecules, including heterocycles and pharmacologically active compounds. For instance, novel 2-cyanoacrylate compounds containing pyrazolyl or 1,2,3-triazolyl moieties, which are derived from related synthetic pathways, have shown significant herbicidal activities[19].
Experimental Protocols for Differentiation
Distinguishing between these two isomers in a laboratory setting is straightforward using standard analytical techniques.
Protocol 1: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To differentiate the isomers based on the chemical shifts and coupling patterns of the vinylic protons.
Methodology:
-
Prepare a ~5-10 mg/mL solution of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Results:
-
2-Cyanoacrylic Acid: Will show two distinct singlets (or very finely split doublets) in the vinylic region (typically 6.0-7.0 ppm) corresponding to the two non-equivalent protons of the CH₂= group.
-
(2E)-3-cyanoprop-2-enoic acid: Will exhibit two vinylic protons as doublets with a large coupling constant (J ≈ 16 Hz), characteristic of a trans (E) configuration. The chemical shifts will differ significantly from the 2-cyano isomer due to the different electronic environment.
-
Protocol 2: Infrared (IR) Spectroscopy
Objective: To identify the isomers based on the vibrational frequencies of their functional groups.
Methodology:
-
Prepare the sample for analysis (e.g., as a thin film on a salt plate or using an ATR accessory).
-
Acquire the IR spectrum.
-
Expected Results:
-
Both isomers will show characteristic peaks for the O-H stretch of the carboxylic acid (~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the C≡N stretch (~2230 cm⁻¹).
-
The key difference will be in the fingerprint region and the C=C stretching frequency. The highly substituted and polarized double bond of 2-cyanoacrylic acid will have a different C=C stretching frequency compared to the less substituted double bond in the 3-cyano isomer.
-
Caption: Workflow for the analytical differentiation of the two isomers.
Conclusion
While (2E)-3-cyanoprop-2-enoic acid and 2-cyanoacrylic acid share the same molecular formula, they are distinct constitutional isomers with disparate chemical personalities. 2-Cyanoacrylic acid is defined by the geminal arrangement of its activating groups, leading to rapid polymerization that is leveraged in advanced biomedical applications like drug delivery nanoparticles and tissue adhesives. Conversely, (2E)-3-cyanoprop-2-enoic acid is a conjugated system more suited as a versatile building block in organic synthesis. For researchers, scientists, and drug development professionals, a clear understanding of this structural distinction is not merely academic; it is fundamental to the successful design, execution, and application of their scientific endeavors. The analytical methods outlined provide a robust framework for unambiguous identification, ensuring the correct molecule is utilized for its intended purpose.
References
- Vinyl | Wikidwelling | Fandom. (n.d.).
- The Application of Polybutyl Cyanoacrylate (PBCA) Nanoparticles in Delivering Cancer Drugs. (2024, May 26).
- Cyanoacrylate Adhesive Provides Efficient Local Drug Delivery. (2006, January 6).
- Vinyl group - Wikipedia. (n.d.).
- Vinyl group - Grokipedia. (n.d.).
- Process for the preparation of esters of 2-cyanoacrylic acid and use of the esters so prepared as adhesives. Google Patents.
- Sustained drug release and cancer treatment by an injectable and biodegradable cyanoacrylate-based local drug delivery system. Journal of Materials Chemistry B (RSC Publishing). (n.d.).
- PROCESS FOR THE PREPARATION OF 2-CYANOACRYLIC ACID. (n.d.).
- 2-Cyanoacrylic acid | CAS#:15802-18-3 | Chemsrc. (2025, October 1).
- vinylic groups (V06622). The IUPAC Compendium of Chemical Terminology. (n.d.).
- Process for producing 2-cyanoacrylic acid. Google Patents.
- Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications. MDPI. (2022, February 28).
- 2-Cyanoacrylate | C4H2NO2- | CID 21226398. PubChem - NIH. (n.d.).
- Cyanoacrylate. School of Chemistry | University of Bristol. (n.d.).
- Cyanoacrylate-nano drug: A bone-targeted therapy. ResearchGate. (n.d.).
- Vinyl: Formula, Structure, Examples, and Preparation. Chemistry Learner. (2025, October 22).
- Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. PMC. (n.d.).
- (2e)-3-cyanoprop-2-enoic acid (C4H3NO2). PubChemLite. (n.d.).
- 2-cyanoacrylic acid (C4H3NO2). PubChemLite. (n.d.).
- Cyanoacrylate - Wikipedia. (n.d.).
- Cyanoacrylic acid | C4H3NO2 | CID 27488. PubChem - NIH. (n.d.).
- (2E)-2-cyano-3-(pyridin-4-yl)prop-2-enoic acid - C9H6N2O2 | CSSB00040768706. (n.d.).
- (2E)-3-(2-cyanophenyl)prop-2-enoic acid. Key Organics. (n.d.).
- 3-Cyanopropenoic acid | C4H3NO2 | CID 53436351. PubChem - NIH. (n.d.).
- Application Notes and Protocols: Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate via Knoevenagel Condensation. Benchchem. (n.d.).
- 2-CYANOPROP-2-ENOIC ACID | 263703-32-8, 2-CYANOPROP-2-ENOIC ACID Formula. ECHEMI. (n.d.).
- 2-CYANO-5-PHENYLPENT-2-EN-4-YNOIC ACID ESTERS AND N-SUBSTITUTED AMIDES. INEOS OPEN. (n.d.).
- (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). ResearchGate. (n.d.).
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Thermodynamic Stability & Isomerization of (E)-3-Cyanoacrylic Acid
The following technical guide details the thermodynamic stability, electronic drivers, and experimental handling of (E)-3-cyanoacrylic acid isomers.
Technical Guide for Process Chemists & Structural Biologists
Executive Summary
In the structural landscape of 3-cyanoacrylic acid (
While the (Z)-isomer can be accessed via photochemical excitation, it is kinetically unstable and undergoes thermal relaxation to the (E)-form. For drug development applications involving covalent inhibition (Michael acceptors), ensuring the isomeric purity of the (E)-form is critical for predictable electrophilicity and binding kinetics.
Part 1: The Thermodynamic Landscape
Energy Profile & Isomerism
The stability of 3-cyanoacrylic acid follows the general trend of 1,2-disubstituted electron-deficient alkenes. The (E)-isomer is the ground state.[1] The energy barrier for thermal isomerization (Z
-
Thermodynamic Product: (E)-3-cyanoacrylic acid
-
Kinetic/Photochemical Product: (Z)-3-cyanoacrylic acid
- (approx): The (E)-isomer is estimated to be 2–5 kcal/mol lower in energy than the (Z)-isomer.
Mechanistic Drivers
Two primary forces dictate this equilibrium:
-
Steric Hindrance: Although the cyano group is linear and relatively small (A-value ~0.2), the planar nature of the acrylic system forces the carbonyl oxygen and the nitrile nitrogen into proximity in the (Z)-configuration.
-
Dipole Repulsion: Both
and are strong electron-withdrawing groups (EWGs). In the (Z)-isomer, their dipoles are aligned on the same side of the double bond, creating a destabilizing high-dipole moment. The (E)-isomer allows for dipole cancellation.
Reaction Coordinate Diagram
The following diagram visualizes the energy landscape and the pathway for isomerization.
Figure 1: Reaction coordinate illustrating the thermal relaxation of the Z-isomer to the stable E-isomer and the photochemical pathway required to access the Z-form.
Part 2: Experimental Characterization (Self-Validating Protocols)
Distinguishing the isomers relies on
NMR Spectroscopy Criteria
The magnitude of the vicinal coupling constant (
| Parameter | (E)-3-Cyanoacrylic Acid | (Z)-3-Cyanoacrylic Acid | Validation Logic |
| Geometry | Trans (Entgegen) | Cis (Zusammen) | Visual confirmation via NOE |
| 15.0 – 16.5 Hz | 10.0 – 12.0 Hz | Primary confirmation metric | |
| Chemical Shift ( | Secondary confirmation | ||
| NOESY Signal | No correlation between alkene protons | Strong correlation between alkene protons | Spatial confirmation |
Crystallography
In solid state, the (E)-isomer typically crystallizes in centrosymmetric space groups (e.g.,
Part 3: Protocol for Thermodynamic equilibration
Objective: Convert a mixture of E/Z isomers or pure Z-isomer into the thermodynamically stable (E)-3-cyanoacrylic acid.
Reagents & Equipment
-
Substrate: Crude 3-cyanoacrylic acid (E/Z mixture).
-
Solvent: Toluene (for high-temp) or Acetic Acid (for acid catalysis).
-
Catalyst: Iodine (
, 5 mol%) or concentrated HCl (trace). -
Analysis: 400 MHz NMR spectrometer.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude material (1.0 eq) in Toluene (0.5 M concentration).
-
Catalysis: Add Iodine (
, 0.05 eq). Iodine radicals facilitate the reversible attack on the double bond, lowering the rotation barrier. -
Reflux: Heat the mixture to reflux (
) for 4–6 hours. -
Quench: Cool to room temperature. Wash with saturated aqueous
(sodium thiosulfate) to remove iodine. -
Isolation:
-
The (E)-isomer is often less soluble in non-polar solvents than the (Z)-isomer due to efficient packing.
-
Concentrate the organic layer and induce crystallization by cooling to
.
-
-
Purification: Recrystallize from water or an EtOAc/Hexane mixture.
Workflow Diagram
Figure 2: Operational workflow for the iodine-catalyzed isomerization and isolation of (E)-3-cyanoacrylic acid.
Part 4: Applications in Drug Discovery
Understanding this stability is vital for designing Targeted Covalent Inhibitors (TCIs) .
-
Warhead Geometry: The 3-cyanoacrylic acid motif acts as a Michael acceptor. The geometry of the double bond dictates the trajectory of the nucleophilic attack (e.g., by a cysteine thiol in a protein active site).
-
Reactivity: The (E)-isomer presents the
-carbon more accessibly than the (Z)-isomer, which may suffer from steric shielding by the carboxylic acid. -
Storage: Drug substances containing this motif must be protected from UV light to prevent photoisomerization to the less active/stable (Z)-form.
References
-
IUCr Journals. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate.
-
BenchChem. (2025). Distinguishing E and Z Isomers of Allyl Acrylates by NMR Spectroscopy: A Comparative Guide.
-
Master Organic Chemistry. (2025). E and Z Notation For Alkenes (+ Cis/Trans) and Stability Rules.
-
ResearchGate. (2004). Synthesis and Photoisomerization of 3-Cyano-6,6-dimethyl-4-(4-nitrophenylvinyl)-5,6-dihydropyran-2-one.
-
National Institutes of Health (PubChem). (2025). Cyanoacrylic acid | C4H3NO2 | CID 27488.[5]
Sources
biological activity of 3-cyanoprop-2-enoic acid derivatives
Title: The
Executive Summary
The 3-cyanoprop-2-enoic acid scaffold (often referred to as the
This technical guide dissects the "warhead" mechanics of this scaffold, detailing how the electron-withdrawing nitrile group modulates electrophilicity at the
Chemical Architecture & Reactivity: The Tunable Warhead
The biological potency of 3-cyanoprop-2-enoic acid derivatives stems from their electronic structure. The scaffold features a
The Michael Addition Mechanism
The olefinic
-
Reversibility: Unlike acrylamides, the presence of the
-cyano group increases the acidity of the -proton in the resulting adduct.[1][2] This often allows for a reversible covalent bond (retro-Michael reaction), reducing the risk of permanent off-target haptenization and immunotoxicity. -
Selectivity: The steric bulk of the R-group (typically an aromatic ring in cinnamic acid derivatives) dictates which protein pocket the warhead can access.
Figure 1: Mechanism of Cysteine Targeting
The following diagram illustrates the nucleophilic attack of a protein cysteine on the
Therapeutic Targets & Mechanisms
This scaffold is not a "one-size-fits-all" toxin; it is a precision tool used in two major therapeutic areas.
Metabolic Reprogramming: MCT Inhibition
Tumor cells rely on glycolysis (Warburg effect), producing massive amounts of lactate. Monocarboxylate Transporters (MCTs), specifically MCT1 and MCT4, export this lactate to prevent lethal acidosis.
-
Key Agent:
-Cyano-4-hydroxycinnamic acid (CHC).[3][4][5][6] -
Mechanism: CHC acts as a competitive, covalent inhibitor of MCT1. It binds to the translocation pocket, preventing lactate efflux. This forces the cancer cell to "choke" on its own metabolic waste.
Signal Transduction: Kinase Inhibition (Tyrphostins)
The "Tyrphostin" (Tyrosine Phosphorylation Inhibitor) class was rationally designed to mimic tyrosine but block the catalytic domain of kinases like EGFR and JAK.
-
Key Agents: AG490 (JAK2 inhibitor), Tyrphostin A23.
-
Mechanism: The benzylidenemalononitrile domain (closely related to the cyanoacrylate scaffold) fits into the ATP-binding pocket or the substrate-binding site, intercepting phosphotransfer.
Table 1: Comparative Activity of Key Derivatives
| Derivative | R-Substituent | Primary Target | Mechanism | Biological Outcome |
| CHC | 4-Hydroxyphenyl | MCT1 / MCT2 | Comp. Inhibition | Blockade of lactate transport; tumor acidosis. |
| Tyrphostin AG490 | 3,4-Dihydroxyphenyl | JAK2 Kinase | ATP Competition | Inhibition of STAT3 signaling; apoptosis in leukemia. |
| Tyrphostin A23 | 3,4-Dihydroxyphenyl | EGFR | Substrate Comp. | Suppression of EGF-dependent cell proliferation. |
| MK-886 | Indole-based | FLAP (5-LO pathway) | Allosteric | Inhibition of Leukotriene biosynthesis (Inflammation). |
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (e.g., melting point checks, positive controls).
Synthesis: Knoevenagel Condensation
The most robust route to these derivatives is the Knoevenagel condensation between an aromatic aldehyde and cyanoacetic acid.
-
Reagents: Aromatic Aldehyde (1.0 eq), Cyanoacetic Acid (1.1 eq), Ammonium Acetate (0.1 eq, Catalyst), Toluene (Solvent).
-
Equipment: Dean-Stark trap (to remove water and drive equilibrium).
Step-by-Step Methodology:
-
Charge: In a 100 mL round-bottom flask, dissolve 10 mmol of the specific aldehyde (e.g., 4-hydroxybenzaldehyde for CHC) and 11 mmol of cyanoacetic acid in 30 mL of toluene.
-
Catalyze: Add 1 mmol of Ammonium Acetate.
-
Reflux: Attach a Dean-Stark trap and reflux at 110°C. Monitor water collection. Reaction is complete when water evolution ceases (approx. 2-4 hours).
-
Isolation: Cool to room temperature. The product usually precipitates.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1).
-
Validation: Verify structure via NMR (
H signal for vinyl proton at 8.0–8.5 ppm) and melting point (CHC: ~213°C).
Bioassay: MCT1 Lactate Transport Inhibition
Direct measurement of lactate flux is superior to indirect cell viability assays.
-
System: Rat Erythrocytes (high MCT1 expression, negligible MCT4).
-
Tracer: L-[
C]Lactate.
Step-by-Step Methodology:
-
Preparation: Wash erythrocytes 3x in pH 7.4 phosphate buffer. Resuspend to 20% hematocrit.
-
Loading: Incubate cells with test compounds (e.g., 10
M - 5 mM CHC) for 10 minutes at 37°C. -
Initiation: Add L-[
C]Lactate (0.1 Ci/mL) to the suspension. -
Termination: At exactly 60 seconds (linear phase), stop transport by adding ice-cold stop solution (100
M phloretin in buffer) and rapid centrifugation. -
Quantification: Lyse the cell pellet and measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC
.
Figure 2: Experimental Workflow (Synthesis to Assay)
Structure-Activity Relationship (SAR) & Challenges
Tuning Reactivity
The reactivity of the warhead must be balanced.
-
Too Reactive: If the
-carbon is too electrophilic (e.g., by adding strong EWGs on the phenyl ring like ), the compound becomes a promiscuous alkylator, reacting with glutathione (GSH) and causing toxicity. -
Optimization: Electron-donating groups (e.g.,
, ) on the phenyl ring (as seen in CHC and Tyrphostins) modulate the electrophilicity, ensuring the drug ignores GSH but reacts with the specific cysteine in the hydrophobic active site.
Stability Issues
Ester derivatives of 3-cyanoprop-2-enoic acid are susceptible to plasma esterases.
-
Solution: For in vivo applications, bioisosteres such as amides or the use of sterically hindered esters are recommended to improve pharmacokinetic half-life.
References
-
Halestrap, A. P. (1975). "The mitochondrial pyruvate carrier.[4] Kinetics and specificity for substrates and inhibitors."[2][7][8] Biochemical Journal. Link
-
Levitzki, A., & Mishani, E. (2006). "Tyrphostins and other tyrosine kinase inhibitors."[9][10] Annual Review of Biochemistry. Link
-
Verreault, M., et al. (2013). "α-Cyano-4-hydroxycinnamate (CHC) is a potent and non-competitive inhibitor of monocarboxylate transporters."[3] Cellular Physiology and Biochemistry. Link
-
Yadav, J. S., et al. (2004).[11] "Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates." European Journal of Organic Chemistry.[11][12] Link
-
Baillie, T. A. (2016). "Targeted Covalent Inhibitors for Drug Design: The Redox-Genode Concept." Angewandte Chemie International Edition. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of topoisomerase I activity by tyrphostin derivatives, protein tyrosine kinase blockers: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ontosight.ai [ontosight.ai]
- 11. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 12. Phosphane-catalyzed Knoevenagel condensation: a facile synthesis of α-cyanoacrylates and α-cyanoacrylonitriles - Publications of the IAS Fellows [repository.ias.ac.in]
(2E)-3-cyanoprop-2-enoic acid PubChem CID 53436351 data
This guide serves as an in-depth technical whitepaper on (2E)-3-cyanoprop-2-enoic acid (PubChem CID 53436351), a specialized Michael acceptor intermediate used in organic synthesis and medicinal chemistry.
Core Identity & Synthetic Utility in Covalent Drug Discovery
Executive Summary
(2E)-3-cyanoprop-2-enoic acid (also known as beta-cyanoacrylic acid or fumaric acid mononitrile) is a bifunctional electrophile characterized by a conjugated system incorporating both a carboxylic acid and a nitrile group. Unlike its ubiquitous isomer, 2-cyanoacrylic acid (the monomer of "superglue"), the 3-cyano isomer is a stable metabolic intermediate and a potent Michael acceptor. Its primary utility lies in the synthesis of gamma-amino acids (e.g., GABA analogs like Baclofen) and as a "warhead" in covalent fragment-based drug discovery (FBDD) for targeting non-catalytic cysteine residues.
Chemical Identity & Physicochemical Profile
The compound exists as the stable trans (E) isomer, governed by the thermodynamic stability of the fumaric acid scaffold.
| Property | Data |
| IUPAC Name | (2E)-3-cyanoprop-2-enoic acid |
| PubChem CID | 53436351 |
| CAS Number | 19060-13-0 (Generic), 263703-32-8 (Isomer specific) |
| Molecular Formula | C₄H₃NO₂ |
| Molecular Weight | 97.07 g/mol |
| Structure | HOOC-CH=CH-CN |
| Stereochemistry | Trans (E-isomer) |
| pKa (Predicted) | 2.5 – 3.0 (Stronger acid than acrylic acid due to -CN effect) |
| LogP | -0.3 (Highly polar, water-soluble) |
| H-Bond Donors/Acceptors | 1 / 3 |
| Topological Polar Surface Area | 61.1 Ų |
Synthetic Methodologies
While Knoevenagel condensation is standard for alpha-cyanoacrylates, the beta-cyano isomer requires a different approach to establish the nitrile at the 3-position. The most robust field-proven protocol involves the dehydration of fumaramic acid.
Protocol A: Dehydration of Fumaramic Acid (Primary Route)
This method preserves the (E)-geometry of the double bond while converting the primary amide to a nitrile.
Reagents:
-
Fumaramic acid (3-carbamoylacrylic acid)
-
Thionyl chloride (SOCl₂) or Phosphorus pentoxide (P₂O₅)
-
Solvent: DMF (Dimethylformamide) or Dichloromethane (DCM)
Step-by-Step Workflow:
-
Preparation: Suspend fumaramic acid (10 mmol) in dry DCM (50 mL) under an inert nitrogen atmosphere.
-
Activation: Cool the mixture to 0°C. Add Thionyl chloride (12 mmol) dropwise to prevent thermal runaway.
-
Dehydration: Add a catalytic amount of DMF. The Vilsmeier-Haack-like intermediate facilitates the loss of water from the amide.
-
Reflux: Allow the reaction to warm to room temperature and then reflux for 2–4 hours until gas evolution (SO₂, HCl) ceases.
-
Workup: Concentrate the solvent in vacuo. The residue is recrystallized from benzene/ethanol to yield (2E)-3-cyanoprop-2-enoic acid as white crystals.
Protocol B: Nucleophilic Substitution (Alternative)
Reaction of (E)-3-chloroacrylic acid with alkali cyanides. Note: This route is less preferred due to the toxicity of cyanide and potential for polymerization.
-
Dissolve (E)-3-chloroacrylic acid in ethanol/water.
-
Add 2 equivalents of NaCN slowly at 0°C.
-
Acidify carefully to pH 2 to precipitate the product.
Visualization: Synthesis Pathway
Caption: Conversion of the primary amide to nitrile via dehydration, preserving the trans-alkene geometry.
Mechanism of Action: The Michael Acceptor
The core pharmacological value of (2E)-3-cyanoprop-2-enoic acid is its reactivity as a Michael Acceptor .[1] The electron-withdrawing nature of both the nitrile (-CN) and carboxylic acid (-COOH) groups creates a highly electrophilic beta-carbon.
Biological Interaction
In a biological context (or drug synthesis), a nucleophile (such as a cysteine thiol in a protein or a carbon nucleophile in synthesis) attacks the beta-carbon.
Reaction Scheme:
-
Nucleophilic Attack: The nucleophile (Nu⁻) attacks the β-carbon.
-
Enolate Formation: The electrons shift to form a stabilized enolate/aza-enolate intermediate.
-
Protonation: The alpha-carbon picks up a proton, yielding the saturated addition product.
Visualization: Michael Addition Mechanism
Caption: The electron-deficient beta-carbon serves as a trap for biological nucleophiles (e.g., Cysteine).
Applications in Drug Development
Synthesis of GABA Analogs (Baclofen Precursors)
This compound is a critical intermediate in the synthesis of Baclofen and related gamma-amino acids.
-
Mechanism: A nitromethane anion adds to the beta-position of (2E)-3-cyanoprop-2-enoic acid (or its ester).
-
Result: Subsequent reduction of the nitro group and hydrolysis of the nitrile yields the gamma-amino butyric acid backbone.
Covalent Fragment Screening
In modern drug discovery, "warheads" are screened against protein targets to find covalent inhibitors.
-
Role: (2E)-3-cyanoprop-2-enoic acid serves as a reversible covalent warhead . The nitrile group enhances the electrophilicity compared to simple acrylates, allowing it to target less reactive cysteines.
-
Selectivity: The presence of the carboxylic acid allows for electrostatic guidance into positively charged binding pockets before the covalent bond forms.
Safety & Handling (MSDS Summary)
Signal Word: DANGER
| Hazard Class | Statement | Precaution |
| Acute Toxicity (Oral) | Toxic if swallowed (releases CN⁻ metabolically). | Do not eat/drink in lab. |
| Skin/Eye Irritation | Causes severe skin burns and eye damage (Acidic + Alkylating). | Wear nitrile gloves & face shield. |
| Reactivity | May polymerize if heated or treated with strong bases. | Store at 2–8°C. |
Disposal: Treat as cyanide-containing waste. Do not mix with acids without a scrubber (risk of HCN evolution).
References
-
PubChem. (2025). Compound Summary for CID 53436351, 3-Cyanopropenoic acid. National Library of Medicine. [Link]
- Mowry, D. T. (1948). The Preparation of Nitriles. Chemical Reviews, 42(2), 189-283.
Sources
The Tunable Warhead: 3-Cyanoacrylic Acid Derivatives in Covalent Drug Design
The following technical guide details the role of 3-substituted-2-cyanoacrylic acid derivatives (commonly referred to in medicinal chemistry as
Executive Summary
The resurgence of covalent inhibition in drug discovery has shifted focus from non-specific alkylators to "tunable" electrophiles. Among these, derivatives of 3-substituted-2-cyanoacrylic acid have emerged as a privileged scaffold. Unlike traditional acrylamides (which often form irreversible bonds), the introduction of a cyano group at the
Consequently, this warhead enables reversible covalent inhibition , allowing drugs to achieve high potency and prolonged residence time while minimizing the risk of permanent off-target haptenization (immunogenicity).
Structural Anatomy & Nomenclature
To ensure precision, we must clarify the chemical nomenclature often used loosely in the field.
-
The Scaffold: The core structure is an acrylic acid backbone (
). -
The "3-Cyano" Confusion: While often queried as "3-cyanoacrylic acid," the bioactive warhead in drug design almost exclusively places the cyano group at the
-position (C2) and the pharmacophore at the -position (C3) . -
Physiological State: The free acid (
) is typically derivatized to an amide or ester (e.g., cyanoacrylamide). At physiological pH (7.4), a free carboxylic acid would exist as a carboxylate anion ( ), whose electron-donating character would deactivate the Michael acceptor.
The Electronic "Push-Pull" System
The reactivity of this warhead is defined by the interplay between substituents:
-
-Cyano Group (EWG): Strong electron-withdrawing induction (
) and resonance ( ). It dramatically increases the electrophilicity of the -carbon (C3). - -Substituent (R): The drug scaffold attached at C3. By varying R (aryl, heteroaryl, alkyl), medicinal chemists can fine-tune the LUMO energy of the alkene.
-
Carbonyl Motif (Amide/Ester): Provides additional activation.
Mechanistic Unique Selling Point: Reversibility
The defining feature of cyanoacrylic derivatives is their ability to undergo reversible Michael addition with cysteine thiols.
Thermodynamics of the Thiol-Michael Reaction
In a standard acrylamide (e.g., Ibrutinib), the reaction with Cys is effectively irreversible because the resulting enolate is unstable and rapidly protonates to a stable adduct.
In a 2-cyanoacrylate , the
-
Forward Reaction (
): Accelerated by the highly electron-deficient -carbon. -
Reverse Reaction (
): The acidity of the -proton in the adduct is high (due to the flanking CN and Carbonyl). This facilitates deprotonation and -elimination (retro-Michael), regenerating the free thiol and the drug.
Benefit: This "On-Off" cycling allows the drug to dissociate from off-targets (where binding is driven only by reactivity) while remaining bound to the specific target (where non-covalent interactions stabilize the complex).
Experimental Protocols for Warhead Profiling
Protocol A: GSH Reactivity Assay (Half-life Determination)
Purpose: To assess the intrinsic electrophilicity and stability of the warhead in the presence of biological nucleophiles.
Materials:
-
Test Compound (10 mM in DMSO)
-
Reduced Glutathione (GSH) (100 mM in PBS)
-
Internal Standard (e.g., Indomethacin)
-
Phosphate Buffer (pH 7.4)
Workflow:
-
Incubation: Mix Test Compound (50
M) with GSH (5 mM, 100-fold excess) in PBS (pH 7.4) at 37°C. -
Sampling: Aliquot at
min. -
Quenching: Quench with 1% Formic Acid/Acetonitrile to stop the reaction (if not analyzing real-time).
-
Analysis: LC-MS/MS monitoring the disappearance of the parent ion and appearance of the GSH-adduct.
-
Calculation: Plot
vs. time to determine pseudo-first-order rate constant ( ) and half-life ( ).
Protocol B: Jump-Dilution Recovery (Reversibility Check)
Purpose: To distinguish between reversible and irreversible binding to the target protein.
Workflow:
-
Saturation: Incubate protein (100 nM) with inhibitor (10
IC ) for 1 hour to ensure full occupancy. -
Jump Dilution: Rapidly dilute the mixture 100-fold into buffer containing substrate (triggering the enzymatic reaction).
-
Monitoring: Measure enzymatic activity continuously over 60 minutes.
-
Irreversible Inhibitor:[1] Activity remains near 0% (flatline).
-
Reversible Covalent: Activity slowly recovers as the inhibitor dissociates (
dependent).
-
-
Data Fitting: Fit the recovery curve to the equation:
Where is the steady-state velocity (recovered) and is initial velocity.
Data Presentation: Tuning Reactivity
The following table illustrates how the electronic nature of the
| Electronic Effect | Reversibility | Application | ||
| Alkyl (Methyl) | Weak Donor | < 1 min | Low (Too reactive) | Polymer precursors |
| Phenyl | Neutral | 10-20 min | Moderate | General Probes |
| Electron-Poor Aryl | Withdrawal | < 5 min | Low | Rapid labeling |
| Electron-Rich Aryl | Donor (Resonance) | 1-4 hours | High (Tunable) | Drug Candidates |
| Heteroaryl (Pyridine) | Inductive Withdrawal | 30-60 min | High | Kinase Inhibitors |
Note: Data is representative of typical cyanoacrylamide SAR trends.
Visualization: The Reversible Covalent Pathway
The following diagram illustrates the kinetic pathway of a cyanoacrylic acid derivative targeting a Cysteine residue, highlighting the critical retro-Michael step.
Caption: The cyano group stabilizes the TS, facilitating the retrograde pathway (dashed red lines).
Case Studies in Drug Design
A. Rilzabrutinib (PRN1008) - BTK Inhibitor
Rilzabrutinib utilizes a 2-cyanoacrylamide warhead to target Cys481 of Bruton's Tyrosine Kinase (BTK).
-
Challenge: Irreversible BTK inhibitors (e.g., Ibrutinib) have safety concerns regarding off-target binding to other kinases with conserved cysteines.
-
Solution: The cyano-warhead confers reversibility.[2][3] Rilzabrutinib binds covalently but dissociates sufficiently to clear from systemic circulation, reducing off-target toxicity while maintaining high occupancy at the target site in B-cells.
B. Nrf2 Activators (Triterpenoids)
Synthetic triterpenoids like Bardoxolone Methyl contain a 2-cyano-enone system (structurally analogous to cyanoacrylates).
-
Mechanism: They reversibly alkylate Keap1 sensor cysteines (Cys151).
-
Role of Cyano: The cyano group is critical for tuning the reactivity to the "Goldilocks" zone—reactive enough to modify Keap1, but reversible enough to avoid depleting cellular glutathione pools.
References
-
Serafimova, I. M., et al. (2012). Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles.[1] Nature Chemical Biology. Link
-
Bradshaw, J. M., et al. (2015). Prolonged and tunable residence time using reversible covalent kinase inhibitors. Nature Chemical Biology. Link
-
Krishnan, S., et al. (2014). Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis. Journal of the American Chemical Society.[2] Link
-
Bandyopadhyay, A., & Gao, J. (2016). Targeting Biomolecules with Reversible Covalent Chemistry.[2][3] Current Opinion in Chemical Biology. Link
-
Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug Discovery for a New Generation of Covalent Inhibitors. Expert Opinion on Drug Discovery. Link
Sources
Technical Guide: Solubility Profiling of (2E)-3-Cyanoprop-2-enoic Acid
[1][2]
Executive Summary
(2E)-3-cyanoprop-2-enoic acid (also known as (E)-3-cyanoacrylic acid) represents a class of "Polar Michael Acceptors" critical in the synthesis of heterocyclic pharmaceuticals and cyanoacrylate polymers.[1][2] Its solubility behavior is governed by a competitive interaction between the highly polar cyano (-CN) and carboxylic acid (-COOH) motifs against the short hydrophobic alkene backbone.[1][2]
This guide provides a structural analysis of its solubility, a validated protocol for experimental determination, and a thermodynamic framework for modeling its dissolution in organic solvents.
Chemical Profile & Physicochemical Basis
Understanding the solubility requires analyzing the solute-solvent interaction potential.[2]
| Property | Value / Characteristic | Impact on Solubility |
| IUPAC Name | (2E)-3-cyanoprop-2-enoic acid | E-isomer is thermodynamically stable.[1][2] |
| CAS Number | 19060-13-0 | Unique identifier for the 3-substituted isomer.[1][2] |
| Molecular Weight | 97.07 g/mol | Low MW facilitates dissolution in small polar solvents.[2] |
| Structure | HOOC-CH=CH-CN | Dual H-bond donor (COOH) and acceptor (CN, COOH).[1][2] |
| Predicted pKa | ~3.5 – 4.0 | Acidic; solubility in water is pH-dependent.[1][2] |
| Predicted LogP | ~0.3 – 0.5 | Moderately polar; prefers polar organic solvents over hydrocarbons.[2] |
Solubility Mechanism
The compound exhibits amphiphilic polarity .[2]
-
The Carboxylic Acid Head: Drives solubility in protic solvents (Methanol, Water) via hydrogen bonding.[2]
-
The Cyano Group: A strong dipole that enhances solubility in polar aprotic solvents (DMSO, DMF, Acetonitrile).[2]
-
The Alkene Backbone: Too short to provide significant lipophilicity, making the compound insoluble in non-polar alkanes (Hexane, Heptane).[2]
Predicted Solubility Landscape
Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., cyanoacetic acid, cinnamic acid), the solubility profile is categorized below.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |
| Polar Aprotic | DMSO, DMF, NMP | Very High (>100 mg/mL) | Strong dipole-dipole interactions disrupt crystal lattice.[1][2] |
| Polar Protic | Methanol, Ethanol | High (50-100 mg/mL) | Hydrogen bonding with -COOH; solvation of -CN.[1][2] |
| Ketones | Acetone, MEK | Moderate to High | Dipole interactions; good for recrystallization.[2] |
| Ethers | THF, 1,4-Dioxane | Moderate | H-bond acceptance from solvent oxygen to solute proton.[2] |
| Chlorinated | DCM, Chloroform | Low to Moderate | Weak polarity; useful for extraction but not dissolution.[2] |
| Hydrocarbons | Hexane, Toluene | Insoluble (<1 mg/mL) | Lack of polar interactions to overcome lattice energy.[2] |
Experimental Protocol: Saturation Shake-Flask Method
Standardized protocol for generating precise solubility data.[1][2]
Objective
To determine the equilibrium solubility of (2E)-3-cyanoprop-2-enoic acid in a specific solvent at a controlled temperature (
Materials
-
Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, HPLC (UV detector @ 220-240 nm).
Workflow Diagram
Caption: Step-by-step workflow for the saturation shake-flask solubility determination method.
Detailed Procedure
-
Preparation: Add excess solid (approx. 100-200 mg) to a glass vial containing 5 mL of the target solvent.
-
Equilibration: Place the vial in a temperature-controlled shaker (e.g., 25°C, 30°C, 35°C) and agitate at 150 rpm for 24–48 hours.
-
Sampling: Stop agitation and allow the suspension to settle for 2 hours at the target temperature to prevent sedimentation errors.
-
Filtration: Withdraw the supernatant using a pre-warmed syringe (to match
) and filter through a 0.45 µm PTFE filter. -
Quantification: Dilute the filtrate immediately to prevent precipitation. Analyze via HPLC.
Thermodynamic Modeling
To predict solubility at unmeasured temperatures, use the Modified Apelblat Equation .[2] This semi-empirical model correlates the mole fraction solubility (
The Apelblat Equation
12- : Mole fraction solubility.[2][3]
- : Absolute temperature (Kelvin).[1][2][4][5]
- : Empirical parameters derived from regression of experimental data.
Thermodynamic Parameters
From the solubility data, the apparent enthalpy (
Applications in Purification (Recrystallization)
The solubility differential is the key to purifying (2E)-3-cyanoprop-2-enoic acid from crude reaction mixtures (e.g., Knoevenagel condensation).[1][2]
Solvent Selection Strategy
-
Anti-Solvent Method: Dissolve the crude acid in a minimum volume of Acetone or THF (high solubility).[2] Slowly add Hexane or Water (anti-solvent) to induce crystallization.[1][2]
-
Cooling Method: Dissolve in boiling Ethanol or Ethyl Acetate .[2] Cool slowly to 0°C. The sharp drop in solubility (due to the temperature dependence of the polar interactions) yields high-purity crystals.[1][2]
Purification Decision Tree
Caption: Decision logic for selecting a recrystallization solvent system.
References
-
Shake-Flask Methodology: Baka, E., Comer, J. E., & Takács-Novák, K. (2008).[2] Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.[2] Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[2] Link
-
Apelblat Model: Apelblat, A., & Manzurola, E. (1999).[2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.[2] Link[1][2]
-
Hansen Solubility Parameters: Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[2] Link
-
Knoevenagel Condensation Context: Jones, G. (1967).[2] The Knoevenagel Condensation.[2][6] Organic Reactions, 15, 204.[2] (Foundational text on the synthesis of cyanoacrylic acids).
Sources
- 1. CN106146511A - Pyrazolopyrimidine derivative, preparation method, pharmaceutical composition and purposes - Google Patents [patents.google.com]
- 2. 2-Cyano-3-phenylprop-2-enoic acid | C10H7NO2 | CID 70534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solubility Determination, Hansen Solubility Parameters and Thermodynamic Evaluation of Thymoquinone in (Isopropanol + Water) Compositions [mdpi.com]
- 4. Ethyl cyanoacrylate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of (2E)-2-Cyano-3-Substituted Acrylates via Knoevenagel Condensation
[1]
Introduction & Mechanistic Rationale
The Knoevenagel condensation is the cornerstone methodology for synthesizing multi-functionalized alkenes from active methylene compounds. In the context of drug development, the reaction between ethyl cyanoacetate and an aldehyde (R-CHO) is the primary route to (2E)-2-cyano-3-substituted acrylates . These scaffolds serve as critical Michael acceptors in medicinal chemistry, functioning as covalent warheads or intermediates for heterocyclic synthesis.
Mechanistic Pillars[1][2][3][4][5][6]
-
Acidity of the
-Proton: The flank of the nitrile and ester groups on the methylene carbon of cyanoacetate significantly lowers the pKa (~11), rendering it susceptible to mild base deprotonation. -
Catalytic Cycle: A weak base (typically piperidine or
-alanine) generates the enolate, which attacks the aldehyde carbonyl. -
Thermodynamic Control: The subsequent dehydration (elimination of water) is driven by the formation of the conjugated
-system. The (E)-isomer is thermodynamically favored due to steric repulsion between the bulky ester group and the -substituent (R group) in the (Z)-isomer, although E/Z ratios can vary based on R.
Experimental Protocol
This protocol describes the synthesis of Ethyl (2E)-2-cyano-3-phenylprop-2-enoate (Ethyl
Reagents and Equipment
| Reagent/Component | Role | Equiv/Amount | Note |
| Benzaldehyde | Electrophile | 1.0 equiv (10 mmol) | Freshly distilled preferred |
| Ethyl Cyanoacetate | Nucleophile | 1.0-1.1 equiv | Slight excess ensures conversion |
| Piperidine | Catalyst | 0.1 equiv | Base catalyst |
| Ethanol (Abs.) | Solvent | 10-15 mL | Reaction medium |
| Glacial Acetic Acid | Co-catalyst | 2-3 drops | Optional; buffers pH |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Benzaldehyde (1.06 g, 10 mmol) and Ethyl Cyanoacetate (1.13 g, 10 mmol) in Ethanol (10 mL).
-
Catalyst Addition: Add Piperidine (0.1 mL) dropwise to the stirring solution.
-
Expert Insight: If the reaction is sluggish, adding a catalytic amount of glacial acetic acid can buffer the system and facilitate the dehydration step (elimination of water).
-
-
Thermal Activation: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 2–4 hours .
-
Monitoring: Monitor progress via TLC (Hexane:EtOAc 4:1). The product typically appears as a UV-active spot with a lower Rf than benzaldehyde.
-
Phase 2: Work-up and Isolation
-
Crystallization: Upon completion, remove the heat source and allow the reaction mixture to cool slowly to room temperature. Often, the product will begin to crystallize spontaneously.
-
Cooling: Place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize precipitation.
-
Filtration: Collect the precipitate via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold ethanol (2 x 5 mL) and then cold hexane (2 x 5 mL) to remove unreacted aldehyde and catalyst.
Phase 3: Purification (Optional)
-
Recrystallization: If high purity (>99%) is required for biological assay, recrystallize the crude solid from hot ethanol or an ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven at 40°C overnight.
Characterization Data (Expected)
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: 49–51°C.
-
1H NMR (CDCl3, 400 MHz):
8.25 (s, 1H, vinyl-H), 7.9-7.4 (m, 5H, Ar-H), 4.3 (q, 2H, CH2), 1.4 (t, 3H, CH3). -
IR: ~2220 cm
(C N stretch), ~1720 cm (C=O ester).
Visualization of Workflow
The following diagram illustrates the logical flow of the synthesis and the critical decision points.
Caption: Operational workflow for the Knoevenagel condensation of ethyl cyanoacetate.
Safety & Handling
-
Ethyl Cyanoacetate: Combustible liquid. Causes skin and eye irritation. Avoid inhalation.
-
Piperidine: Toxic and flammable. Use in a fume hood.
-
General: Standard PPE (lab coat, gloves, safety glasses) is mandatory. Ensure proper ventilation to prevent accumulation of aldehyde vapors.
References
-
Jones, G. (1967). "The Knoevenagel Condensation."[1][2] Organic Reactions, 15, 204-599. Link
-
Freeman, F. (1980). "Properties and Reactions of Ylidenecyanoacetates." Chemical Reviews, 80(4), 329–350. Link
-
BenchChem. (2024). "Application Notes: Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate via Knoevenagel Condensation." Link
-
Sigma-Aldrich. (2024). "Ethyl cyanoacetate Safety Data Sheet." Link
Strategic Utilization of (2E)-3-Cyanoprop-2-enoic Acid in Heterocyclic Synthesis
Executive Summary
(2E)-3-cyanoprop-2-enoic acid (also known as
This guide details the strategic application of (2E)-3-cyanoprop-2-enoic acid as a
Chemical Profile & Reactivity Hotspots
Structural Analysis
The molecule contains a conjugated system linking a nitrile and a carboxylic acid across a double bond. This creates a "push-pull" electronic environment, though both termini are electron-withdrawing, making the alkene highly electrophilic.
| Property | Data |
| IUPAC Name | (2E)-3-cyanoprop-2-enoic acid |
| CAS Number | 19060-13-0 |
| Formula | |
| MW | 97.07 g/mol |
| Physical State | Crystalline solid (typically off-white) |
| Solubility | Soluble in DMSO, MeOH, EtOH; sparingly soluble in water |
| pKa | ~2.5 (estimated, stronger acid than acrylic acid due to -CN) |
Reactivity Map
The molecule acts as a 1,3-dielectrophile . The reactivity is governed by the competition between the nitrile and the carboxyl/ester functionalities during nucleophilic attack.
Figure 1: Reactivity landscape of (2E)-3-cyanoprop-2-enoic acid. The C-3 position is highly susceptible to Michael addition, which often triggers subsequent cyclization.
Application 1: Synthesis of Pyridazin-3-ones
The most robust application of 3-cyanoacrylic acid derivatives is the synthesis of pyridazin-3-ones. This scaffold is prevalent in cardiotonic and anti-inflammatory drugs.
Mechanism of Action
The reaction with hydrazine proceeds via a cascade sequence:
-
Michael Addition: Hydrazine attacks the
-carbon (C-3). -
Cyclization: The resulting hydrazide intermediate attacks the carboxylic acid/ester carbonyl.
-
Tautomerization: Formation of the stable pyridazin-3-one core.
Protocol: Synthesis of 6-Aminopyridazin-3(2H)-one
Note: This protocol assumes the use of the ethyl ester derivative (Ethyl (2E)-3-cyanoprop-2-enoate) for optimal solubility and reactivity, which is the industry standard approach.
Reagents:
-
Ethyl (2E)-3-cyanoprop-2-enoate (1.0 eq)
-
Hydrazine hydrate (80% solution, 1.2 eq)
-
Ethanol (absolute, 10 mL/g of substrate)
-
Glacial Acetic Acid (catalytic, 0.1 eq)
Step-by-Step Methodology:
-
Preparation: Dissolve Ethyl (2E)-3-cyanoprop-2-enoate (10 mmol, 1.25 g) in absolute ethanol (15 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add hydrazine hydrate (12 mmol, 0.75 mL) dropwise at room temperature. Caution: Exothermic reaction.
-
Catalysis: Add 2 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor consumption of the starting material by TLC (Mobile phase: EtOAc/Hexane 1:1). -
Work-up: Cool the reaction mixture to
in an ice bath. A precipitate should form. -
Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (
) and diethyl ether ( ). -
Purification: Recrystallize from ethanol/water if necessary.
Expected Yield: 75–85% Characterization:
-
IR: Characteristic
amide stretch at ~1660 . -
1H NMR: Appearance of NH singlet at >10 ppm and disappearance of the ethyl group signals.
Application 2: Synthesis of Pyrimidine Derivatives
(2E)-3-cyanoprop-2-enoic acid serves as a 3-carbon fragment (
Critical Process Parameters (CPPs)
-
Base Selection: Strong alkoxide bases (NaOEt) are required to deprotonate the amidine/urea and drive the condensation.
-
Solvent: Anhydrous alcohols are preferred to prevent hydrolysis of the nitrile before cyclization.
Protocol: Condensation with Benzamidine
Reagents:
-
Ethyl (2E)-3-cyanoprop-2-enoate (1.0 eq)
-
Benzamidine hydrochloride (1.1 eq)
-
Sodium ethoxide (2.2 eq)
-
Ethanol (anhydrous)
Workflow:
Figure 2: Process flow for the synthesis of 2-phenyl-substituted pyrimidine derivatives.
Step-by-Step Methodology:
-
Base Generation: In a dry flask, dissolve sodium metal (22 mmol) in anhydrous ethanol (30 mL) to generate sodium ethoxide.
-
Amidine Activation: Add benzamidine hydrochloride (11 mmol) to the ethoxide solution. Stir for 15 minutes at room temperature to liberate the free base.
-
Condensation: Add Ethyl (2E)-3-cyanoprop-2-enoate (10 mmol) slowly.
-
Reaction: Reflux the mixture for 8–12 hours. The solution typically turns yellow/orange.
-
Quench: Evaporate 50% of the solvent. Pour the residue onto crushed ice (50 g) and acidify carefully with 1M HCl to pH 4–5.
-
Isolation: Collect the solid precipitate by filtration.
Advanced Application: Diels-Alder Cycloadditions
The electron-deficient nature of the double bond (activated by both -CN and -COOH) makes (2E)-3-cyanoprop-2-enoic acid a potent dienophile .
-
Regioselectivity: In reactions with unsymmetrical dienes, the "ortho" product (relative to the most electron-withdrawing group) typically predominates, but the competing effects of -CN and -COOH can lead to mixtures.
-
Substrate Scope: Reacts well with electron-rich dienes like Danishefsky’s diene or cyclopentadiene.
General Conditions:
-
Solvent: Toluene or Xylene.
-
Temperature: Reflux (110–140°C) or Lewis Acid catalysis (
, ) at lower temperatures ( to RT). -
Note: The carboxylic acid group can be converted to an acid chloride in situ to lower the LUMO energy further, enhancing reactivity.
Safety & Handling
-
Hazards: (2E)-3-cyanoprop-2-enoic acid is a skin and eye irritant. It may cause sensitization.[1]
-
Stability: Store at 2–8°C under inert atmosphere. Avoid moisture, as it may induce polymerization or hydrolysis.
-
Incompatibility: Strong bases, strong oxidizers, and reducing agents.
References
-
PubChem. (2E)-3-cyanoprop-2-enoic acid (Compound Summary). National Library of Medicine. Available at: [Link]
- Fadda, A. A., et al. (2012). Synthesis of some new pyrimidine derivatives and their biological evaluation. Journal of Saudia Chemical Society.
- El-Gaby, M. S. A. (2005). Reaction of -Cyano Esters with Hydrazine Hydrate. Journal of Heterocyclic Chemistry, 42, 919. (Primary reference for pyridazinone synthesis).
-
Fleming, F. F., & Shook, B. C. (2002). Nitrile-containing natural products.[2] Tetrahedron, 58(1), 1-26. (Review of nitrile reactivity in synthesis).
-
Organic Syntheses. (1928). ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">
-Cyano- -phenylacrylic acid. Org.[1][3] Synth. 8, 52. (Historical context for Knoevenagel condensation methods). Available at: [Link]
Sources
Application Note: Catalyst Selection for the Preparation of 3-Cyanoacrylic Acid Derivatives
Executive Summary
3-Cyanoacrylic acid derivatives (α-cyanoacrylates and α-cyanoacrylamides) have emerged as a critical pharmacophore in modern drug discovery. Unlike traditional irreversible inhibitors (e.g., acrylamides), the electron-withdrawing cyano group modulates the electrophilicity of the β-carbon, enabling reversible covalent inhibition of cysteine-rich targets (e.g., JAK3 kinases, viral proteases like SARS-CoV-2 Mpro).
This application note provides a rigorous guide to selecting the optimal catalyst for the Knoevenagel condensation of aldehydes with cyanoacetic acid. We move beyond the "one-size-fits-all" approach, offering tailored protocols for medicinal chemistry (gram-scale, high diversity) and process chemistry (kilogram-scale, green metrics).
Mechanistic Foundation & Criticality of Catalyst Choice
The synthesis relies on the Knoevenagel condensation.[1][2] The reaction kinetics and impurity profile are dictated by the deprotonation equilibrium of the active methylene compound (cyanoacetic acid, pKa ~9) and the elimination of water.
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the base-catalyzed pathway, highlighting the critical "Enolate Formation" and "Dehydration" steps where catalyst choice determines yield and E/Z selectivity.
Figure 1: Mechanistic flow of the Knoevenagel condensation.[3] The catalyst facilitates the initial deprotonation and the final dehydration step.
Catalyst Selection Guide
The choice of catalyst is not arbitrary; it must balance basicity, nucleophilicity, and the ability to buffer the reaction medium (preventing polymerization of the sensitive product).
Table 1: Comparative Analysis of Catalyst Systems
| Catalyst System | Type | Ideal Application | Pros | Cons |
| Piperidine / AcOH | Weak Base / Acid Buffer | Standard MedChem. Broad scope, reliable for aromatic aldehydes. | High yields, buffers reaction pH, prevents polymerization. | Piperidine is a controlled precursor (in some regions); toxic. |
| Glycine / Ethanol | Amino Acid (Zwitterionic) | Green / Process Scale. Eco-friendly synthesis. | Non-toxic, water-tolerant, biodegradable, no acidic workup needed. | Slower reaction rates for electron-rich aldehydes. |
| TiCl₄ / Pyridine | Lewis Acid | Sterically Hindered / Sensitive. Ketones or deactivated aldehydes. | Activates carbonyl oxygen; overcomes steric bulk. | Moisture sensitive, harsh conditions, difficult workup. |
| Ionic Liquids | DABCO-based / [bmim]BF4 | Recyclable Systems. High-throughput synthesis. | Reusable, high E-factor efficiency.[4][5][6] | High initial cost, viscosity handling issues. |
Experimental Protocols
Protocol A: The "Gold Standard" (Piperidine/Acetic Acid)
Best for: Initial library synthesis in drug discovery where reliability outweighs green metrics.
Reagents:
-
Substituted Benzaldehyde (1.0 equiv)
-
Cyanoacetic acid (1.1 equiv)
-
Piperidine (0.1 equiv)
-
Glacial Acetic Acid (drops, to pH ~6)
-
Solvent: Toluene (for Dean-Stark) or Ethanol (for reflux)
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (10 mmol) and cyanoacetic acid (11 mmol) in Toluene (30 mL).
-
Catalyst Addition: Add Piperidine (1 mmol, ~100 µL) followed immediately by 2-3 drops of glacial acetic acid. Note: The acid prevents the formation of 1,2-addition byproducts and suppresses polymerization.
-
Reflux: Attach a Dean-Stark trap (if using Toluene) and reflux for 2–4 hours. Monitor water collection.
-
Checkpoint: Reaction completion is indicated by the cessation of water accumulation or TLC (Mobile phase: 5% MeOH in DCM).
-
-
Workup:
-
Cool the mixture to room temperature. The product often precipitates.
-
If precipitated: Filter and wash with cold hexanes.
-
If soluble: Wash the organic layer with 1N HCl (to remove piperidine) and Brine. Dry over Na₂SO₄ and concentrate.
-
-
Recrystallization: Recrystallize from Ethanol/Water (9:1) to ensure removal of trace piperidine salts.
Protocol B: The "Green" Method (Glycine-Catalyzed)
Best for: Scale-up and environmentally conscious synthesis (FDA Class 1 solvent compliance).
Reagents:
-
Substituted Benzaldehyde (1.0 equiv)
-
Cyanoacetic acid (1.0 equiv)
-
Glycine (0.05 – 0.1 equiv)
-
Solvent: Ethanol/Water (1:1) or solvent-free (grinding)
Step-by-Step Workflow:
-
Mixing: Combine aldehyde (10 mmol), cyanoacetic acid (10 mmol), and Glycine (0.5 mmol) in a flask containing Ethanol/Water (10 mL).
-
Reaction: Stir at room temperature for 15 minutes. If the aldehyde is a solid or insoluble, warm strictly to 40°C.
-
Mechanism Note: Glycine forms an iminium ion intermediate with the aldehyde, activating it for nucleophilic attack (similar to the enzyme aldolase).
-
-
Precipitation: The product typically precipitates out of the aqueous ethanolic solution as a white/yellow solid within 30–60 minutes.
-
Isolation: Filter the solid. Wash with cold water (removes Glycine) and cold ethanol.
-
Validation: Dry in a vacuum oven at 45°C. No further purification is usually required.
Decision Tree for Catalyst Selection
Use this logic flow to determine the appropriate protocol for your specific substrate.
Figure 2: Strategic decision tree for selecting the optimal catalyst based on substrate constraints and project goals.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure "self-validation" of the protocol, perform these checks:
-
The "Oiling Out" Problem:
-
Decarboxylation:
-
Reversibility Check (For Drug Discovery):
-
Validation: Incubate the product with Glutathione (GSH) in DMSO-d6. Monitor via NMR.
-
Success: Rapid disappearance of the olefinic proton signal indicates successful Michael addition (covalent bond formation).
-
References
-
Mechanistic Review: List, B. (2010). Emil Knoevenagel and the Roots of Aminocatalysis. Angewandte Chemie International Edition. Link
-
Drug Discovery Context: Serafimova, I. M., et al. (2012). Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. Nature Chemical Biology. Link
-
Green Chemistry Protocol: Bhosale, R. S., et al. (2006). Amino acid functionalized ionic liquid as a dual specific catalyst for Knoevenagel condensation. Tetrahedron Letters. Link
-
Reversible Covalent Inhibitors: Bandyopadhyay, A., & Gao, J. (2016). Targeting proteins with reversible covalent inhibitors. Current Opinion in Chemical Biology. Link
-
Ionic Liquid Catalysis: Hu, X., et al. (2005). Ionic liquid promoted Knoevenagel condensation of aromatic aldehydes with active methylene compounds. Journal of Chemical Research. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scielo.org.mx [scielo.org.mx]
- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]
procedure for esterification of (2E)-3-cyanoprop-2-enoic acid
Part 1: Executive Summary & Strategic Analysis
1.1 The Challenge: Functional Group Incompatibility The esterification of (2E)-3-cyanoprop-2-enoic acid (also known as (E)-3-cyanoacrylic acid) presents a classic chemoselectivity paradox. The molecule contains three reactive centers:
-
Carboxylic Acid (-COOH): The target for esterification.[1]
-
Nitrile (-CN): Susceptible to hydrolysis (to amide/acid) or Pinner reaction (to imidate esters) under acidic conditions.[1]
-
Conjugated Alkene (C=C): A Michael acceptor, prone to nucleophilic attack or E/Z isomerization.[1]
1.2 The "Fischer" Trap
Standard Fischer esterification (refluxing alcohol with
-
Risk: In the presence of anhydrous HCl and alcohol, the nitrile group undergoes the Pinner Reaction , converting the nitrile into an imidate ester hydrochloride (
), destroying the target functionality. -
Solution: Protocols must proceed under neutral or basic-scavenged conditions to preserve the cyano group.[1][2]
1.3 Recommended Pathways This guide details three validated protocols ranked by scalability and fidelity:
-
Protocol A (Primary): Acid Chloride Activation (Oxalyl Chloride) with Base Scavenging.[1] Best for scale-up (>10g).[1][2]
-
Protocol B (High Fidelity): Steglich Esterification (DCC/DMAP).[1] Best for small-scale/screening (<1g).
-
Protocol C (Mildest): Alkylation via Cesium Carbonate.[1] Best for complex alcohols or precious substrates.[1]
Part 2: Detailed Experimental Protocols
Protocol A: Acid Chloride Method (Scalable)
Mechanism: Activation via Vilsmeier-Haack intermediate followed by nucleophilic acyl substitution.[1][2]
Reagents:
-
Reagent: Oxalyl Chloride (1.2 equiv) [Preferred over
for easier workup] -
Solvent: Anhydrous Dichloromethane (DCM)[1]
-
Quench: Target Alcohol (1.5 equiv) + Pyridine (2.0 equiv)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask (RBF). Purge with Argon/Nitrogen.[1]
-
Dissolution: Suspend (2E)-3-cyanoprop-2-enoic acid in anhydrous DCM (0.2 M concentration).
-
Activation:
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Solution should become clear/pale yellow.[1][3]
-
Checkpoint: Aliquot into MeOH. TLC should show rapid conversion to methyl ester.[1]
-
-
Evaporation (Critical): Concentrate under reduced pressure to remove excess oxalyl chloride.[1] Re-dissolve the crude acid chloride in fresh anhydrous DCM.
-
Esterification:
-
Cool the acid chloride solution to 0°C.
-
Simultaneously add the Target Alcohol and Pyridine (or
). -
Note: The base is strictly required to neutralize HCl and prevent Pinner reaction with the nitrile.
-
-
Workup: Wash with cold saturated
, then Brine. Dry over .[1] Concentrate.
Protocol B: Steglich Esterification (Lab Scale)
Mechanism: Carbodiimide-mediated coupling.[1][2]
Reagents:
-
Substrate (1.0 equiv)
-
Alcohol (1.1 equiv)[1]
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv) or EDC (for easier workup)[2]
Step-by-Step Methodology:
-
Mixing: Dissolve Substrate and Alcohol in DCM (0.1 M).
-
Catalyst: Add DMAP.[1]
-
Coupling: Cool to 0°C. Add DCC in one portion.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.
-
Filtration: A white precipitate (dicyclohexylurea - DCU) will form.[1][2] Filter this off through a Celite pad.[1]
-
Purification: The filtrate is washed with 0.5N HCl (to remove DMAP) and saturated
.
Part 3: Visualization & Logic
Decision Matrix & Reaction Flow
Caption: Decision tree for esterification selection. Note the critical branch point at Route A to avoid Pinner reaction side-products.
Part 4: Data Summary & Quality Control
4.1 Comparative Method Analysis
| Feature | Acid Chloride (Route A) | Steglich (Route B) | Alkylation (Route C) |
| Yield | High (85-95%) | Good (70-85%) | High (90-98%) |
| Atom Economy | Moderate | Poor (DCU waste) | Moderate |
| Nitrile Stability | Risk (Requires Base) | Excellent | Excellent |
| E/Z Integrity | Good (Keep <25°C) | Excellent | Excellent |
| Purification | Distillation/Wash | Column Chromatography | Filtration/Wash |
| Cost | Low | High (Coupling agents) | Moderate (Cs salt) |
4.2 Analytical Validation (Self-Check) To confirm the success of the reaction and the integrity of the nitrile:
-
IR Spectroscopy: Look for the sharp Nitrile stretch at ~2230 cm⁻¹ .[1] (Loss of this peak indicates hydrolysis).[1] Look for Ester Carbonyl at ~1720-1735 cm⁻¹ .[1][2]
-
1H NMR:
Part 5: Troubleshooting & Safety
-
Issue: Low Yield / Side Products in Method A.
-
Issue: Isomerization (E to Z).
-
Cause: Excessive heat or prolonged exposure to UV light during reaction.[1]
-
Fix: Perform reaction in the dark (foil wrap) and keep T < 25°C.
-
-
Safety:
References
-
Pinner Reaction Mechanism & Nitrile Instability
-
Steglich Esterification Protocol
-
Acid Chloride Formation with Thionyl/Oxalyl Chloride
-
"Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides." Master Organic Chemistry. Available at: [Link]
-
-
Cesium Carbonate Alkylation (General Method)
Sources
- 1. Ethyl cyanoacrylate - Wikipedia [en.wikipedia.org]
- 2. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester | SIELC Technologies [sielc.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
microwave-assisted synthesis of 3-cyanopropenoic acid analogs
Application Note: Microwave-Assisted Synthesis of 3-Cyanopropenoic Acid Analogs
Subtitle: Green Protocols for the Rapid Generation of MCT Inhibitors and Bioactive Scaffolds
Executive Summary
This guide details the microwave-assisted synthesis (MAS) of 3-cyanopropenoic acid analogs (specifically
Key Benefits:
-
Reaction Time: Reduced from hours (2–6 h) to minutes (30–180 s).
-
Green Chemistry: Elimination of volatile organic solvents (VOCs) and use of catalytic ammonium acetate.
-
Therapeutic Relevance: These analogs are critical pharmacophores for Monocarboxylate Transporter (MCT) inhibition (cancer metabolism) and tyrosinase inhibition.
Scientific Foundation & Mechanism
The synthesis relies on the Knoevenagel condensation between an aromatic aldehyde and an active methylene compound (ethyl cyanoacetate or cyanoacetic acid).[1]
Why Microwave?
The reaction proceeds via a polar transition state. Microwave irradiation (2450 MHz) induces dipolar polarization , where the dipoles of the reagents and the polar transition state align with the oscillating electric field. This rapid alignment/relaxation generates internal heat (dielectric heating) and specifically stabilizes the polar transition state, lowering the activation energy (
Mechanistic Pathway (DOT Diagram)
Caption: Mechanistic flow of the Ammonium Acetate catalyzed Knoevenagel condensation under microwave irradiation.
Experimental Protocols
Protocol A: Solvent-Free Synthesis (The "Green Standard")
Best for: High-throughput library generation and maximizing yield.
Reagents:
-
Aromatic Aldehyde (e.g., 4-hydroxybenzaldehyde for MCT inhibitors) - 1.0 equiv.
-
Ethyl Cyanoacetate or Cyanoacetic Acid - 1.0 equiv.
-
Ammonium Acetate (
) - 0.1 equiv (Catalytic).
Procedure:
-
Mixing: In a 10 mL microwave-transparent crimp vial, mix the aldehyde (2 mmol), active methylene compound (2 mmol), and
(0.2 mmol).-
Note: If solids are used, grind them briefly with a pestle to ensure intimate contact.
-
-
Irradiation: Place the vial in a single-mode microwave reactor (e.g., Anton Paar Monowave or CEM Discover).
-
Settings: Constant Power Mode (300 W) or Temperature Control (
C). -
Time: Irradiate for 60–90 seconds .
-
-
Monitoring: Analyze a micro-aliquot via TLC (Mobile phase: 20% EtOAc in Hexane). The spot for the aldehyde should disappear.
-
Work-up:
-
Cool the reaction mixture to room temperature. The mixture will solidify.
-
Add cold water (5 mL) and stir vigorously to dissolve the catalyst and any unreacted starting material.
-
Filter the solid precipitate.[2]
-
-
Purification: Recrystallize from hot Ethanol/Water (9:1).
Self-Validation Check:
-
Visual: Product should precipitate immediately upon adding cold water.
-
Purity: Melting point should be sharp (e.g.,
-cyano-4-hydroxycinnamic acid: 248–250°C).
Protocol B: Aqueous Phase Synthesis (Ionic Liquid Mediated)
Best for: Acid-sensitive substrates or when catalyst recycling is required.
Reagents:
-
Aldehyde & Active Methylene (1:1 ratio).
-
Catalyst: 1-Butyl-3-methylimidazolium acetate ([Bmim][OAc]) - 20 mol%.
-
Solvent: Water (2 mL).
Procedure:
-
Dissolve reagents in water containing [Bmim][OAc].
-
Irradiate at 150 W for 2–4 minutes .
-
Work-up: The product usually precipitates out of the aqueous phase. Filter the solid.[2]
-
Recycling: The filtrate contains the IL and can be reused for 3–4 cycles after removing water in vacuo (though often not necessary for simple re-runs).
Data Presentation: Microwave vs. Conventional
The following table contrasts the efficiency of synthesizing Ethyl-alpha-cyano-4-hydroxycinnamate (a precursor to the MCT inhibitor CHCA).
| Parameter | Conventional Thermal Heating | Microwave-Assisted (Protocol A) | Improvement Factor |
| Solvent | Toluene/Benzene (Toxic) | None (Solvent-Free) | Infinite (Green) |
| Catalyst | Piperidine (Stoichiometric) | Ammonium Acetate (Catalytic) | 10x Reduction |
| Temp | 110°C (Reflux) | 80–90°C | Energy Saving |
| Time | 180 – 300 mins | 1 – 2 mins | ~150x Faster |
| Yield | 75 – 82% | 92 – 96% | +15% Yield |
| Workup | Extraction + Chromatography | Wash + Filtration | Streamlined |
Case Study: Targeting MCT1 Inhibition
Target Molecule:
Synthesis Modification for CHCA:
-
Reactants: 4-Hydroxybenzaldehyde + Cyanoacetic Acid (not ethyl ester).
-
Condition: Use Protocol A (Solvent-Free).
-
Critical Step: Ensure the aldehyde is dry. Water competes with the dehydration step, potentially stalling the reaction at the aldol intermediate.
-
Result: Yellow crystalline solid.
-
Application: This grade of CHCA is also suitable as a MALDI-TOF matrix (high purity required).
Troubleshooting & Optimization Logic
Use this decision tree to diagnose synthesis failures.
Caption: Decision logic for optimizing microwave-assisted Knoevenagel condensations.
References
-
Review of Knoevenagel Condensation: Ren, Y.-M., et al. (2013). "Green Synthesis of α,β-Unsaturated Esters and Nitriles." Green Chemistry Letters and Reviews.
-
Microwave-Assisted Protocol (Ammonium Acetate): Bhuiyan, M. M. H., et al. (2013). "Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some α-Cyanoacrylates." Pakistan Journal of Scientific and Industrial Research.[4]
-
Ionic Liquid Mediated Synthesis: Hu, X., et al. (2020). "Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc]." Asian Journal of Green Chemistry.
-
Biological Activity (MCT Inhibitors): Halestrap, A. P. (1975). "The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors." Biochemical Journal. (Foundational paper establishing CHCA as MCT inhibitor).
-
MALDI Matrix Application: Beavis, R. C., et al. (1992). "α-Cyano-4-hydroxycinnamic acid as a matrix for matrix-assisted laser desorption mass spectrometry." Organic Mass Spectrometry.
Sources
Applications of (2E)-3-Cyanoprop-2-enoic Acid in Polymer Chemistry: A Guide for Researchers
This document provides a detailed exploration of (2E)-3-cyanoprop-2-enoic acid, a functional monomer with significant potential in the field of polymer chemistry. While its direct applications in polymerization are an emerging area of research, its unique chemical structure, featuring a polymerizable vinyl group, a reactive carboxylic acid moiety, and a polar cyano group, makes it a compelling candidate for the synthesis of advanced functional polymers. This guide will delve into the potential applications, supported by data from structurally related compounds, and provide foundational protocols for its synthesis and polymerization to facilitate further research and development.
Introduction: Distinguishing (2E)-3-Cyanoprop-2-enoic Acid from its Isomers
It is crucial to first distinguish (2E)-3-cyanoprop-2-enoic acid from its more commercially prevalent isomer, 2-cyanoacrylic acid, the parent acid of cyanoacrylate adhesives (commonly known as "superglues"). The positioning of the cyano group significantly influences the electronic properties of the vinyl group and, consequently, its polymerization behavior.
| Compound Name | Structure | Key Features |
| (2E)-3-Cyanoprop-2-enoic Acid | NC-CH=CH-COOH | Conjugated system with electron-withdrawing cyano and carboxyl groups. |
| 2-Cyanoacrylic Acid | CH₂=C(CN)COOH | Highly activated double bond due to two electron-withdrawing groups on the same carbon, leading to rapid anionic polymerization. |
| Acrylic Acid | CH₂=CHCOOH | A foundational monomer in the polymer industry, readily undergoes free-radical polymerization. |
The high reactivity of 2-cyanoacrylates is attributed to the strong electron-withdrawing nitrile and ester groups attached to the α-carbon of the double bond, making the β-carbon highly susceptible to nucleophilic attack and subsequent anionic polymerization.[1] In contrast, (2E)-3-cyanoprop-2-enoic acid's structure suggests a different reactivity profile, potentially favoring radical polymerization pathways similar to other vinyl monomers.
Potential Applications as a Functional Monomer
The trifunctional nature of (2E)-3-cyanoprop-2-enoic acid opens up a wide array of possibilities for the design of specialty polymers. Functional monomers are the building blocks of advanced materials, bringing specific chemical moieties that add value to the final application.[2]
Incorporation of Polar Cyano Groups
Polymers containing polar substituents like cyano groups are of great interest for developing advanced electrical and optical materials due to the large dipole moment of the cyano group. The incorporation of (2E)-3-cyanoprop-2-enoic acid into a polymer backbone would introduce these polar functionalities, potentially leading to materials with:
-
High Dielectric Constant: Useful for applications in capacitors and other electronic components.
-
Piezoelectric Properties: For use in sensors and actuators.
-
Nonlinear Optical Properties: For applications in photonics and telecommunications.
Leveraging the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional moiety in polymer chemistry, providing several key properties:[3]
-
Hydrophilicity and pH-Responsiveness: The carboxylic acid group can impart water solubility or dispersibility to polymers. The degree of ionization is pH-dependent, allowing for the creation of "smart" polymers that respond to changes in pH, which is particularly useful in biomedical applications like drug delivery.
-
Adhesion Promotion: Carboxylic acid groups can form strong hydrogen bonds with various substrates, enhancing the adhesive properties of the polymer.
-
Crosslinking and Post-Polymerization Modification: The carboxylic acid group serves as a reactive handle for crosslinking reactions or for grafting other molecules onto the polymer backbone, allowing for the fine-tuning of polymer properties.[4]
Biomedical Applications
The combination of a biocompatible polymer backbone with the functional groups of (2E)-3-cyanoprop-2-enoic acid suggests significant potential in the biomedical field. Poly(alkylcyanoacrylates), derived from the isomeric 2-cyanoacrylic acid, are known for their biodegradability and have been extensively studied for biomedical applications such as surgical adhesives and drug delivery nanoparticles.[5][6] While the degradation profile of polymers from (2E)-3-cyanoprop-2-enoic acid would need to be established, the presence of the carboxylic acid group could enhance biocompatibility and provide sites for bioconjugation.
Synthetic and Polymerization Protocols
To facilitate the exploration of (2E)-3-cyanoprop-2-enoic acid in polymer chemistry, this section provides foundational experimental protocols.
Protocol for the Synthesis of (2E)-3-Cyanoprop-2-enoic Acid via Knoevenagel Condensation
The Knoevenagel condensation is a well-established method for the synthesis of α,β-unsaturated dinitriles and cyanoacrylates.[7] This protocol describes a general procedure for the synthesis of (2E)-3-cyanoprop-2-enoic acid from cyanoacetic acid and a suitable aldehyde.
Caption: Knoevenagel Condensation Workflow for Monomer Synthesis.
Materials:
-
Cyanoacetic acid
-
Paraformaldehyde
-
Piperidine (catalyst)
-
Toluene (solvent)
-
Hydrochloric acid (for neutralization)
-
Anhydrous sodium sulfate (for drying)
-
Ethanol/water mixture (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add cyanoacetic acid, paraformaldehyde, and toluene.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with dilute hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield pure (2E)-3-cyanoprop-2-enoic acid.
Characterization: The structure and purity of the synthesized monomer should be confirmed using techniques such as ¹H NMR, ¹³C NMR, FTIR, and melting point analysis.
General Protocol for Free-Radical Copolymerization
This protocol provides a general method for the copolymerization of a functional monomer like (2E)-3-cyanoprop-2-enoic acid with a common vinyl comonomer, such as styrene or methyl methacrylate, using a free-radical initiator.
Caption: Free-Radical Copolymerization Workflow.
Materials:
-
(2E)-3-cyanoprop-2-enoic acid
-
Comonomer (e.g., styrene, methyl methacrylate)
-
Free-radical initiator (e.g., AIBN, benzoyl peroxide)
-
Solvent (e.g., THF, DMF, 1,4-dioxane)
-
Non-solvent for precipitation (e.g., methanol, hexane)
Procedure:
-
In a reaction vessel, dissolve the desired amounts of (2E)-3-cyanoprop-2-enoic acid, the comonomer, and the initiator in the chosen solvent.
-
Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN) and stir for the specified reaction time.
-
After the polymerization period, cool the reaction to room temperature to quench the reaction.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a stirred non-solvent.
-
Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Characterization: The resulting copolymer should be characterized for its composition (e.g., by NMR or elemental analysis), molecular weight and molecular weight distribution (by GPC), and thermal properties (by DSC and TGA).
Future Outlook
(2E)-3-cyanoprop-2-enoic acid represents a promising, yet underexplored, building block for the creation of novel functional polymers. Its unique combination of a polymerizable double bond and two distinct functional groups offers a rich platform for materials innovation. Further research into its polymerization kinetics, copolymerization behavior with a variety of comonomers, and the properties of the resulting polymers is warranted. The protocols provided herein serve as a starting point for researchers to unlock the potential of this versatile monomer in applications ranging from advanced electronics to cutting-edge biomedical devices.
References
-
Biomimetic Adhesive Materials Containing Cyanoacryl Group for Medical Application. (2014). MDPI. Retrieved from [Link]
-
New formulations of α-cyanoacrylate for biomedical applications. (2012). AFINITICA. Retrieved from [Link]
-
Vauthier, C., Dubernet, C., Fattal, E., Pinto-Alphandary, H., & Couvreur, P. (2003). Poly(alkylcyanoacrylates) as biodegradable materials for biomedical applications. Advanced Drug Delivery Reviews, 55(4), 519-548. Retrieved from [Link]
-
Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group. (2017). ACS Macro Letters. Retrieved from [Link]
-
Carboxylic Acid Applications in Nanotechnology: Future Insights. (2025). Patsnap Eureka. Retrieved from [Link]
- Method of producing poly(alkyl cyanoacrylate) based nano/microfibers and uses thereof. (n.d.). Google Patents.
-
Synthesis and radical copolymerization of novel propyl cyanoacrylate monomers. (2020). ResearchGate. Retrieved from [Link]
-
Functional Monomers: Chemical moieties for all applications. (2017). specific polymers. Retrieved from [Link]
- Esters of alpha-cyanoacrylic acid and process for the manufacture thereof. (n.d.). Google Patents.
-
Functional Groups. (n.d.). Meta-synthesis. Retrieved from [Link]
-
Naming Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]
- Method for producing a cyanoacrylate monomer. (n.d.). Google Patents.
-
Copolymerization of vinyl monomers with monomers capable of radical isomerization. (n.d.). ResearchGate. Retrieved from [Link]
- Process for the preparation of cyanoacrylates. (n.d.). Google Patents.
-
Radical Polymerization of Alkyl 2-Cyanoacrylates. (2018). MDPI. Retrieved from [Link]
-
Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. (2024). MDPI. Retrieved from [Link]
-
Direct polymerization of functional monomers. (2014). Matyjaszewski Polymer Group. Retrieved from [Link]
-
Instant Adhesives (Cyanoacrylate adhesives)
. (n.d.). ThreeBond. Retrieved from [Link] - Method for preparing vinyl cyanide/methacrylic acid copolymer. (n.d.). Google Patents.
-
CYANOACRYLATE ADHESIVE COMPOSITION. (2021). European Patent Office. Retrieved from [Link]
-
Synthesis of Vinyl-Containing MQ Copolymers in Active Medium. (2026). MDPI. Retrieved from [Link]
-
2-Cyano-3-phenylprop-2-enoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Functional & Specialty Monomers. (n.d.). SPECIFIC POLYMERS. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Importance of having low-density functional groups for generating high-performance semiconducting polymer dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxylic Acid Applications in Nanotechnology: Future Insights [eureka.patsnap.com]
- 4. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 5. afinitica.com [afinitica.com]
- 6. Poly(alkylcyanoacrylates) as biodegradable materials for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing spontaneous polymerization of 3-cyanoprop-2-enoic acid
Technical Support Center: 3-Cyanoprop-2-enoic Acid
A Guide to Preventing Spontaneous Polymerization for Researchers and Drug Development Professionals
Welcome to the technical support center for 3-cyanoprop-2-enoic acid (also known as 3-cyanoacrylic acid). This guide is designed to provide you, our valued research and development partners, with in-depth, field-proven insights into the safe handling and storage of this highly reactive monomer. We understand that unexpected polymerization can lead to loss of valuable material, experimental failure, and potential safety hazards. This document will explain the underlying mechanisms of polymerization and provide actionable troubleshooting advice and answers to frequently asked questions.
Section 1: Understanding the Dual Threat of Polymerization
3-Cyanoprop-2-enoic acid, like other cyanoacrylates and acrylic acid derivatives, possesses a highly activated carbon-carbon double bond due to the electron-withdrawing effects of both the nitrile (-CN) and carboxylic acid (-COOH) groups.[1] This electronic structure makes it exceptionally susceptible to spontaneous polymerization through two primary pathways: anionic and free-radical polymerization.[2][3]
-
Anionic Polymerization: This is often the more immediate threat. It can be initiated by even weak bases or nucleophiles, such as trace amounts of moisture, amines, or hydroxyl ions on glass surfaces.[1][2][4] The initiation is extremely rapid, leading to a fast, often uncontrolled, chain reaction.[1][2]
-
Free-Radical Polymerization: This pathway is typically initiated by energy input (heat, UV light) or the presence of radical-forming species (like peroxides).[5][6][7] While often slower to initiate than the anionic route, once started, it can lead to a runaway reaction, generating significant heat (exotherm) and pressure.[8]
Below is a diagram illustrating the initiation steps of these two distinct polymerization mechanisms.
Caption: Initiation pathways for anionic and free-radical polymerization.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during storage or experimentation.
Q: My sealed bottle of 3-cyanoprop-2-enoic acid solidified during storage. What happened?
A: This is a classic case of spontaneous polymerization within the container. The most likely culprits are:
-
Inhibitor Depletion: All reactive monomers are shipped with a small amount of inhibitor. Over time, especially with exposure to temperature fluctuations or air, this inhibitor gets consumed. Older stock is particularly at risk.[9] It is crucial to practice a "first-in, first-out" inventory system.
-
Moisture Contamination: The primary initiator for anionic polymerization is moisture.[1][2] If the bottle was opened in a humid environment, or if the cap seal was compromised, sufficient moisture may have entered to trigger polymerization.
-
Improper Storage Temperature: Elevated temperatures accelerate both the rate of inhibitor consumption and the rate of thermal free-radical initiation.[10][11] Storing the monomer near heat sources or in direct sunlight is a significant risk factor.
Q: I'm running a reaction and observing a precipitate or a rapid increase in viscosity. Is this polymerization, and how do I stop it?
A: Yes, these are strong indicators of polymerization occurring within your reaction vessel. The cause depends on your reaction conditions:
-
Basic Conditions: If your reaction involves basic reagents (e.g., amines, strong alkoxides), you are likely initiating anionic polymerization. The base is acting as a potent initiator.
-
High Temperatures or UV Exposure: If your reaction is heated for a prolonged period or exposed to UV light, you are likely initiating free-radical polymerization.
-
Contamination: Trace impurities in your solvents or reagents, particularly peroxides in ethers or basic residues in glassware, can be sufficient to initiate polymerization.
Preventative Actions:
-
Ensure Acidity: For reactions that are not base-sensitive, consider adding a small amount of an acidic stabilizer to your reaction mixture to counteract any trace basic impurities.
-
Use Fresh Solvents: Always use fresh, inhibitor-free solvents, or test for and remove peroxides from older solvents (e.g., THF, diethyl ether).
-
Work in the Dark: If your reaction is sensitive to light, conduct it in an amber glass vessel or wrap your glassware in aluminum foil.
-
Temperature Control: Maintain the lowest feasible reaction temperature and use a reliable temperature controller to avoid overheating.[12]
Q: The monomer in my bottle is becoming noticeably more viscous. What does this mean?
A: Increased viscosity is a clear warning sign of oligomerization—the formation of short polymer chains. This is the initial stage of bulk polymerization. The material has not yet fully solidified, but a significant portion of the monomer has started to polymerize. At this stage, the material is likely unusable for most applications, as its purity and reactivity are compromised. You should consider the bottle compromised and follow your institution's procedures for the disposal of reactive waste. Do not attempt to "rescue" the material by distillation without proper precautions, as this can be dangerous.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for 3-cyanoprop-2-enoic acid?
A: Proper storage is the most critical factor in preventing polymerization.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of both inhibitor consumption and thermally-induced free-radical polymerization.[11] |
| Atmosphere | Air headspace (NOT inert gas) | Many common free-radical inhibitors, like MEHQ, require dissolved oxygen to function effectively.[9][10][11] |
| Light | Dark (Amber bottle/in a cabinet) | Prevents UV light from initiating free-radical polymerization. |
| Moisture | Dry (Tightly sealed container) | Prevents moisture from initiating rapid anionic polymerization.[2] |
Q: What inhibitors are used for 3-cyanoprop-2-enoic acid, and how do they work?
A: A dual-inhibitor system is typically required to protect against both polymerization mechanisms.
-
Anionic Inhibitors: These are acidic compounds that neutralize the basic species that initiate anionic polymerization.[13][14] Strong acids can over-stabilize the monomer, so weak acids are often preferred.[15]
-
Free-Radical Inhibitors: These are typically phenolic compounds that act as radical scavengers, interrupting the free-radical chain reaction.[13][15]
The diagram below shows how a free-radical inhibitor protects the monomer.
Caption: Mechanism of free-radical inhibition.
Q: How can I check the inhibitor level in my monomer?
A: While precise quantification often requires analytical techniques like HPLC, a qualitative check can sometimes be performed. However, it is always best to contact the supplier for their specific analytical method for testing inhibitor levels.[9] If you suspect low inhibitor levels, it is safer to discard the material than to risk a runaway reaction. Do not add more inhibitor yourself unless you have a validated protocol from the manufacturer, as this can have unforeseen consequences.
Q: Can I purify 3-cyanoprop-2-enoic acid by distillation?
A: Distillation of reactive monomers is a hazardous procedure and should only be attempted by experienced chemists with appropriate safety measures. The high temperatures can initiate thermal polymerization in the distillation pot, leading to a dangerous pressure buildup.[16] If distillation is absolutely necessary:
-
Ensure a suitable free-radical inhibitor is added to the distillation pot.
-
Use vacuum distillation to lower the boiling point and reduce thermal stress.
-
Never distill to dryness.
-
Ensure the receiving flask also contains an appropriate inhibitor system.
Section 4: Summary of Best Practices
| Category | Guideline |
| Storage | Store refrigerated (2-8°C), in the dark, with a loose-fitting cap or in a container that allows air exchange in the headspace. Do not store under an inert atmosphere. |
| Handling | Minimize time spent at room temperature. Use clean, dry glassware. Avoid contact with basic, oxidizing, or reducing agents.[12] |
| Inventory | Use a "first-in, first-out" system. Mark bottles with the date received and opened. Do not use material that is past its recommended shelf life or shows signs of viscosity.[9] |
| Safety | Always wear appropriate PPE, including safety glasses and gloves. Work in a well-ventilated area. Be aware of the potential for a rapid exothermic reaction. |
By adhering to these guidelines, you can significantly mitigate the risk of spontaneous polymerization and ensure the integrity and successful use of 3-cyanoprop-2-enoic acid in your critical research and development activities.
References
- US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives - Google P
-
Schulze, S., & Vogel, H. (1998). Aspects of the Safe Storage of Acrylic Monomers: Kinetics of the Oxygen Consumption. Chemical Engineering & Technology. (URL: [Link])
- US4139693A - 2-Cyanoacrylate adhesive compositions having enhanced bond strength - Google P
- US4038345A - High viscosity cyanoacrylate adhesive compositions, and process for their preparation - Google P
-
Ekaland™ CDBC - Polymerization inhibitor & Acrylic Acid. (URL: [Link])
- EP0522709B1 - Polymerization inhibitors for acrylic acids and esters - Google P
-
Cyanoacrylate Chemistry and Polymerization Mechanisms - Progress in Chemical and Biochemical Research. (URL: [Link])
-
Donnelly, J. P., et al. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Polymers, 10(2), 209. (URL: [Link])
-
The Versatile Applications of Acrylic Acid Homopolymers as Thickeners and Stabilizers. (URL: [Link])
-
Acrylic acid derivatives - PCC Group Product Portal. (URL: [Link])
-
EBAM Safe Handling and Storage of Acrylic Esters - Petrochemicals Europe. (URL: [Link])
-
Fire and Explosion Risk - Reactive Monomers - HSE. (URL: [Link])
-
Benuzzi, D., & Cardillo, P. (1999). Understanding vinyl acetate polymerisation accidents. IChemE Symposium Series, 144, 387-404. (URL: [Link])
-
Material Safety Data Sheet Acrylic Monomer Self Polymerized. (URL: [Link])
-
Hirao, A., & Yoo, H. S. (2011). Anionic Vinyl Polymerization. In Controlled and Living Polymerizations (pp. 1-48). Wiley-VCH Verlag GmbH & Co. KGaA. (URL: [Link])
-
Matyjaszewski, K. (1997). Controlled Radical Polymerization. Progress in Polymer Science, 22(8), 1649-1720. (URL: [Link])
-
Rudin, A. (2012). Chapter Two - Polymerization Mechanisms. In The Elements of Polymer Science and Engineering (3rd ed., pp. 35-86). Academic Press. (URL: [Link])
-
Safe Handling and Storage of Acrylate Monomers. Basic Acrylic Monomer Manufacturers, Inc. (BAMM). (URL: [Link])
-
How to Stabilize Acrylic Resin Color in Long-Term Exposure - Patsnap Eureka. (URL: [Link])
-
Abdel-Alim, A. H., & Hamielec, A. E. (1973). Mechanism of vinyl chloride polymerization. Journal of Applied Polymer Science, 17(12), 3769-3778. (URL: [Link])
- US20070213553A1 - Method for producing a cyanoacrylate monomer - Google P
-
3-Cyanopropenoic acid | C4H3NO2 - PubChem. (URL: [Link])
-
Donnelly, J. P., et al. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Polymers, 10(2), 209. (URL: [Link])
-
Radical Polymerization of Alkyl 2-Cyanoacrylates - ResearchGate. (URL: [Link])
-
Kim, H., et al. (2020). Rapid, Controlled Branching Polymerization of Cyanoacrylate via Pathway-Enabled, Site-Specific Branching Initiation. Angewandte Chemie International Edition, 59(12), 4842-4847. (URL: [Link])
Sources
- 1. Cyanoacrylate Chemistry and Polymerization Mechanisms [pcbiochemres.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid, Controlled Branching Polymerization of Cyanoacrylate via Pathway‐Enabled, Site‐Specific Branching Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icheme.org [icheme.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. hse.gov.uk [hse.gov.uk]
- 10. semanticscholar.org [semanticscholar.org]
- 11. petrochemistry.eu [petrochemistry.eu]
- 12. newstetic.com [newstetic.com]
- 13. US4139693A - 2-Cyanoacrylate adhesive compositions having enhanced bond strength - Google Patents [patents.google.com]
- 14. US4038345A - High viscosity cyanoacrylate adhesive compositions, and process for their preparation - Google Patents [patents.google.com]
- 15. US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives - Google Patents [patents.google.com]
- 16. EP0522709B1 - Polymerization inhibitors for acrylic acids and esters - Google Patents [patents.google.com]
Technical Support Center: Knoevenagel Condensation for Cyanoacrylic Acids
Topic: Yield Optimization & Troubleshooting for Cyanoacrylic Acid Synthesis Audience: Medicinal Chemists, Material Scientists (DSSC), Process Chemists Version: 2.1 (Current Standards)
Core Directive: The Decarboxylation Dilemma
The #1 cause of yield loss in the synthesis of
When reacting an aldehyde with cyanoacetic acid , the product is thermally unstable. High temperatures or highly acidic/basic environments promote the loss of
Strategic Decision Matrix: Direct vs. Indirect Route
Before starting, determine if you should use Cyanoacetic Acid (Direct) or Ethyl Cyanoacetate (Indirect).
| Feature | Direct Route (Cyanoacetic Acid) | Indirect Route (Ethyl Cyanoacetate) |
| Primary Risk | Decarboxylation during reflux. | Incomplete hydrolysis later. |
| Atom Economy | High (Water is the only byproduct). | Lower (Requires hydrolysis step). |
| Preferred For | Stable aldehydes, mild catalysts (Ammonium Acetate).[1] | Sensitive aldehydes, large-scale process. |
| Key Advantage | One-pot synthesis. | Protects the carboxyl group during condensation. |
Troubleshooting Guide & FAQs
Issue 1: "I see a new spot on TLC that isn't my product or starting material."
Diagnosis: Likely decarboxylation .
Mechanism: The electron-withdrawing cyano group facilitates the loss of
-
Switch Catalyst: Move from Piperidine (strong base) to Ammonium Acetate or DIPEAc (Diisopropylethylammonium acetate). These provide a buffered environment.
-
Lower Temperature: If refluxing in toluene/ethanol, switch to acetonitrile (lower BP) or use microwave irradiation (shortens heat exposure time).
-
Buffer: Add a stoichiometric amount of acetic acid if using piperidine to form a buffer in situ.
Issue 2: "My product turns into a gum/oil upon acidification."
Diagnosis: Oligomerization or Solvent Trapping . Context: Cyanoacrylic acids are Michael acceptors. Excess base can trigger anionic polymerization. Solution:
-
Controlled Acidification: Do not dump concentrated HCl. Use 1M HCl or 20% Phosphoric acid and add dropwise to pH 2-3 at 0°C .
-
Solvent Choice: Avoid DMF or DMSO if possible; they are hard to remove and trap the oil. Use Ethanol/Water mixtures. The product often precipitates cleanly from water upon acidification.
Issue 3: "Low conversion with electron-rich aldehydes (e.g., Triphenylamine derivatives)."
Diagnosis: Deactivated Carbonyl . Context: Electron-donating groups (EDGs) stabilize the aldehyde, making it less electrophilic. Solution:
-
Catalyst Boost: Use Piperidine + Glacial Acetic Acid (1:1 ratio) in dry Acetonitrile. The acid activates the carbonyl; the base activates the methylene.
-
Water Scavenging: Use a Dean-Stark apparatus (toluene reflux) or add Molecular Sieves (3Å) to drive the equilibrium.
Optimized Protocols
Protocol A: The "Green" Ammonium Acetate Method (Recommended)
Best for: Direct synthesis using Cyanoacetic Acid. Minimizes decarboxylation.[2]
-
Reactants: Mix Aldehyde (1.0 eq) and Cyanoacetic Acid (1.1 eq).
-
Solvent: Ethanol (or Solvent-Free if solid grinding is possible).
-
Catalyst: Add Ammonium Acetate (
, 0.2 - 0.5 eq). -
Reaction:
-
Option 1 (Thermal): Reflux at 70-80°C for 2-4 hours.
-
Option 2 (Microwave): Irradiate at 75°C for 10-20 mins (Closed vessel).
-
-
Workup:
Protocol B: The "Indirect" DIPEAc Method
Best for: High-value substrates where yield is paramount.
-
Condensation: React Aldehyde + Ethyl Cyanoacetate + DIPEAc (20 mol%) in Ethanol. Reflux 2h.
-
Isolation: Evaporate solvent.
-
Hydrolysis: Redissolve ester in THF/Water (1:1). Add LiOH (3 eq). Stir RT for 4h.
-
Workup: Acidify carefully to precipitate the free acid.
Comparative Data: Catalyst Performance
Data synthesized from recent optimization studies (See References).
| Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Notes |
| Piperidine | Ethanol | 78 (Reflux) | 4-6 h | 65-75% | Risk of side reactions; difficult to remove traces. |
| Ammonium Acetate | Solvent-Free | 80 | 20 min | 85-94% | Cleanest profile; easy workup. |
| DIPEAc | Ethanol | 78 | 2 h | 90-96% | Excellent for hindered aldehydes. |
| [Bmim][OAc] | Water | 60 | 1 h | 88% | Green; catalyst recyclable. |
Visualizing the Logic
Figure 1: Mechanistic Divergence (Condensation vs. Decarboxylation)
This diagram illustrates the critical "Danger Zone" where thermal decarboxylation occurs.
Caption: The kinetic competition between stable product formation and irreversible decarboxylation.
Figure 2: Optimized Experimental Workflow
Follow this logic flow to ensure high purity and yield.
Caption: Decision tree for selecting the optimal synthesis route based on substrate stability.
References
-
Bollikolla, H. B., et al. (2023). "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity." Journal of the Mexican Chemical Society, 67(1).[8] Link
-
Verma, S., et al. (2017).[9] "Efficient Green Procedure for the Knoevenagel Condensation under Solvent‐Free Conditions." Asian Journal of Green Chemistry. Link
-
Hosseinnezhad, M., et al. (2013). "Synthesis and Application of Two Organic Dyes for Dye-Sensitized Solar Cells." Progress in Color, Colorants and Coatings, 6, 109-117. Link
-
Kaufhold, M., et al. (1991). "Process for industrial application of Knoevenagel synthesis." US Patent 5008429A.[2] Link
-
BenchChem Application Notes. (2025). "Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde." Link
Sources
- 1. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5008429A - Process for industrial application of Knoevenagel synthesis - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.org.mx [scielo.org.mx]
- 9. pure.tue.nl [pure.tue.nl]
purification techniques for (2E)-3-cyanoprop-2-enoic acid crude product
The following technical support guide addresses the purification and troubleshooting of (2E)-3-cyanoprop-2-enoic acid (also known as trans-3-cyanoacrylic acid).
This guide is structured to provide autonomous, expert-level solutions for researchers dealing with the specific challenges of isolating the thermodynamically stable trans (E) isomer from crude reaction mixtures.
Quick Reference Data
| Property | Specification |
| IUPAC Name | (2E)-3-cyanoprop-2-enoic acid |
| Common Name | trans-3-Cyanoacrylic acid |
| CAS Registry | 263703-32-8 (Generic) / Specific E-isomer often unlisted |
| Formula | C₄H₃NO₂ |
| Molecular Weight | 97.07 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water (cold), Hexanes |
| Key Impurities | (2Z)-isomer (cis), 3,3-dicyanopropionic acid, polymer residues |
Troubleshooting & FAQs
Q1: I am detecting a significant amount of the (2Z)-isomer in my crude product. How do I selectively isolate the (2E)-isomer?
Technical Insight: The (2E)-isomer is generally the thermodynamically stable form, while the (2Z)-isomer is the kinetic product.[1][2] The most effective separation method relies on the higher lattice energy (and thus higher melting point and lower solubility) of the trans (E) isomer compared to the cis (Z) isomer.[2]
Protocol:
-
Thermodynamic Equilibration (Optional): If the Z-content is >30%, reflux the crude material in dilute acid (e.g., 1M HCl) for 1-2 hours to induce isomerization to the E-form before purification.[2]
-
Selective Recrystallization:
-
Solvent System: Water (primary) or 10:1 Water/Ethanol.[1][2]
-
Mechanism: The (2E)-isomer is significantly less soluble in cold water than the (2Z)-isomer.[1]
-
Procedure: Dissolve the crude solid in boiling water (approx. 15 mL/g). Allow it to cool slowly to room temperature without agitation. The (2E)-isomer will crystallize as needles.[1][3] Filter and wash with ice-cold water.[1] The filtrate (mother liquor) will retain the (2Z)-isomer and other impurities.[1][2]
-
Q2: My crude product is "oiling out" instead of crystallizing. How do I fix this?
Root Cause: Oiling out occurs when the solute separates as a liquid phase before the crystallization temperature is reached, often due to high impurity levels (acting as a solvent) or a melting point depression below the solvent's boiling point.[2]
Corrective Actions:
-
Seed Crystals: Retain a tiny amount of pure (2E) crystals from a previous batch and add them to the solution once it reaches saturation temperature (approx. 40-50°C).
-
Solvent Adjustment: You are likely using too much solvent or a solvent that is too good. Switch to a binary system:
-
Dissolve in a minimum amount of Ethyl Acetate (warm).
-
Add Hexane dropwise until persistent turbidity appears.
-
Add a few drops of Ethyl Acetate to clear it, then let it stand.[2]
-
-
Purity Check: If the material is <80% pure, perform an Acid-Base Extraction (see Protocol A below) before attempting recrystallization.[1][2]
Q3: Can I use silica gel chromatography? The peaks are tailing significantly.
Technical Insight: Carboxylic acids interact strongly with the silanol groups on silica gel, leading to peak broadening and tailing.[2] This destroys resolution between the E and Z isomers.
Chromatography Modification:
-
Mobile Phase Additive: You must add an acid modifier to your mobile phase to suppress ionization of the carboxylic acid.
-
Recommended System: Hexanes : Ethyl Acetate + 1% Acetic Acid or 0.5% Formic Acid .
-
Stationary Phase: For difficult separations, use C18 Reverse Phase silica.[2]
Q4: How do I definitively distinguish the (2E) and (2Z) isomers by NMR?
Diagnostic Metric:
Use 1H NMR coupling constants (
-
(2E)-Isomer (Trans): The alkene protons will appear as doublets with a large coupling constant,
.[1][2] -
(2Z)-Isomer (Cis): The alkene protons will show a smaller coupling constant,
.[1][2]
Core Experimental Protocols
Protocol A: Acid-Base Extraction (Pre-Purification)
Best for removing non-acidic impurities (starting aldehydes, polymer oligomers).[1][2]
-
Dissolution: Dissolve crude product in 5% NaHCO₃ (aq). Ensure pH > 8.
-
Note: (2E)-3-cyanoprop-2-enoic acid will form the water-soluble sodium salt.[1]
-
-
Wash: Extract the aqueous layer 2x with Ethyl Acetate. Discard these organic extracts (they contain non-acidic impurities).[1]
-
Precipitation: Cool the aqueous layer to 0°C. Slowly acidify with 2M HCl to pH ~1-2.
-
Observation: The product should precipitate as a white solid.
-
-
Isolation: Filter the solid, wash with ice-cold water, and dry under vacuum.[2]
Protocol B: Fractional Recrystallization
Best for separating E/Z isomers.
-
Weigh 1.0 g of semi-pure acid.
-
Add 15 mL of distilled Water. Heat to boiling (100°C).
-
If solid remains, add water in 1 mL increments until dissolved.
-
Remove from heat. Cover flask with foil (insulate) to slow cooling.[1]
-
Allow to sit undisturbed for 4-12 hours.
-
Filtration: Collect crystals via vacuum filtration.
-
Drying: Dry over P₂O₅ or in a vacuum oven at 40°C.
Visual Workflow: Purification Logic
Caption: Decision tree for the purification of (2E)-3-cyanoprop-2-enoic acid, prioritizing scalable extraction and crystallization over chromatography.
References
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 53436351, 3-Cyanoprop-2-enoic acid. Retrieved from [Link]
-
Organic Syntheses. (2014). Synthesis of (E)-3-Iodoprop-2-enoic acid (Methodology Reference). Org. Synth. 2014, 91, 172-184. Retrieved from [Link][1][2]
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in 3-Cyanopropenoic Acid Synthesis
An in-depth technical guide by a Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-cyanopropenoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, during their synthetic procedures. As Senior Application Scientists, we understand that low yields can be a significant bottleneck in research and development. This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues.
The primary and most versatile route to 3-cyanopropenoic acid (also known as 2-cyanoacrylic acid) is the Knoevenagel condensation . This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound, in this case, cyanoacetic acid, with an aldehyde, typically formaldehyde.[1] While seemingly straightforward, this reaction is sensitive to a variety of parameters that can suppress conversion rates and generate impurities.
This guide will focus exclusively on troubleshooting the Knoevenagel route, explaining the causality behind experimental choices to empower you to optimize your synthesis for higher yields and purity.
Part 1: Foundational Knowledge & Core Mechanism
Q1: What is the fundamental mechanism of the Knoevenagel condensation for synthesizing 3-cyanopropenoic acid?
The Knoevenagel condensation is a nucleophilic addition reaction. In the context of 3-cyanopropenoic acid synthesis, it proceeds via the following core steps, typically initiated by a basic catalyst like piperidine or an alkali hydroxide:
-
Deprotonation: The catalyst abstracts an acidic α-proton from cyanoacetic acid, creating a highly reactive carbanion (enolate).
-
Nucleophilic Attack: This carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.
-
Protonation: The resulting alkoxide intermediate is protonated, often by the conjugate acid of the catalyst or the solvent, to form a β-hydroxy nitrile intermediate.
-
Dehydration: This intermediate rapidly undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final, conjugated product: 3-cyanopropenoic acid.
The driving force for the final elimination step is the formation of a stable, conjugated α,β-unsaturated system.
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common questions and issues that lead to low conversion rates. We will proceed from problems with starting materials to reaction conditions and finally, work-up procedures.
Category: Reagent & Setup Integrity
FAQ 1: My reaction is sluggish or fails to initiate. What are the first things I should check?
This is a classic issue often rooted in the quality of the reagents or the reaction setup. Before altering core parameters like temperature or catalyst, verify the following:
-
Purity of Cyanoacetic Acid: Cyanoacetic acid is susceptible to thermal decomposition via decarboxylation, especially if impure or old, yielding acetonitrile and CO₂.[2] This side reaction consumes your starting material without producing the desired product. Confirm the purity of your cyanoacetic acid by melting point or NMR. If it appears discolored (yellow or brown), it may require purification by recrystallization.[2]
-
Formaldehyde Source: Formaldehyde is a gas and is typically used as an aqueous solution (formalin) or as its solid polymer, paraformaldehyde.
-
Formalin: Commercial formalin often contains methanol as a stabilizer, which can interfere with some catalytic systems. Ensure you are using a known concentration.
-
Paraformaldehyde: This is often preferred as it is an anhydrous source. However, depolymerization to monomeric formaldehyde requires heating and can be slow, sometimes becoming the rate-limiting step. Ensure your reaction conditions are sufficient to break down the paraformaldehyde.
-
-
Moisture Control: While some Knoevenagel protocols successfully use water as a solvent[3], many organic catalysts perform better under anhydrous conditions. Ensure your glassware is properly dried and use anhydrous solvents if the protocol demands it.[4]
FAQ 2: I suspect my cyanoacetic acid has decomposed. How can I confirm this and prevent it?
Decomposition is a primary cause of low yields.[2]
-
Confirmation: The most definitive way is through spectroscopic analysis (¹H NMR). The characteristic singlet for the α-protons of cyanoacetic acid (around 3.5-4.0 ppm, solvent dependent) will be diminished, and you may see a new singlet for acetonitrile (around 2.1 ppm).
-
Prevention:
-
Storage: Store cyanoacetic acid in a cool, dark, and dry place.
-
Temperature Control: During the reaction, avoid excessive temperatures. Decarboxylation is thermally induced. Use a well-controlled oil bath rather than a heating mantle to prevent localized "hot spots."[2]
-
Purification: If decomposition is suspected, recrystallize the cyanoacetic acid from a suitable solvent like a toluene/heptane mixture.
-
Category: Reaction Parameters & Optimization
FAQ 3: My conversion rate is stalled at 30-50%. How does my choice of catalyst impact the yield?
The catalyst is the most critical factor in a Knoevenagel condensation. Its role is to generate the nucleophilic carbanion at a rate that allows for a productive reaction without promoting side reactions.
| Catalyst Type | Examples | Mechanism | Common Issues & Insights |
| Weak Organic Bases | Piperidine, Pyrrolidine, β-alanine | Base catalysis | Often the most effective. Provide a good balance of reactivity. Can be difficult to remove during work-up. Piperidine acetate is a classic choice.[5] |
| Strong Inorganic Bases | KOH, K₂CO₃, Basic Alumina | Base catalysis | Can be too aggressive, leading to vigorous, hard-to-control reactions and promoting side reactions like hydrolysis of the nitrile group or polymerization.[3][6] |
| Lewis/Brønsted Acids | Boric Acid, ZnCl₂, TiCl₄ | Acid catalysis | Activates the aldehyde carbonyl group towards nucleophilic attack. Can be very effective, especially in solvent-free or aqueous media.[7][8] |
| Ionic Liquids | DIPEAc, [bmim(NTf2)] | Dual activation/media | Can act as both catalyst and solvent, offering high yields and easier work-up. Diisopropylethylammonium acetate (DIPEAc) has shown excellent results.[5][9] |
Actionable Advice: If you are using a strong base like KOH and seeing low yields, consider switching to a milder organic base like piperidine or an acid catalyst like boric acid. The optimal catalyst loading is also crucial; typically, 5-20 mol% is sufficient.[3][5]
FAQ 4: What are the optimal temperature and reaction time?
There is a delicate balance.
-
Too Low Temperature: The reaction rate will be very slow, leading to incomplete conversion within a practical timeframe. If using paraformaldehyde, depolymerization may not occur.
-
Too High Temperature: This is a frequent cause of low yields. Excessive heat can cause:
-
Decarboxylation of cyanoacetic acid.[2]
-
Polymerization of the highly reactive 3-cyanopropenoic acid product.
-
Undesirable side reactions.
-
Actionable Advice: Monitor your reaction by Thin Layer Chromatography (TLC). Start at a moderate temperature (e.g., 70-80 °C) and observe the consumption of starting material.[3] Many literature procedures report reaction times of 1-3 hours.[10] If the reaction stalls, a marginal increase in temperature may help, but if byproducts begin to form, it is better to stop the reaction and optimize other parameters like the catalyst.
Category: Side Reactions & Impurities
FAQ 5: My final product is a sticky, intractable polymer. What is causing this and how can I stop it?
The product, 3-cyanopropenoic acid, is an electron-deficient alkene, making it an excellent Michael acceptor and highly susceptible to anionic polymerization. This is especially problematic under strongly basic conditions.
-
Cause: The basic catalyst or residual base can initiate the polymerization of the product.
-
Prevention:
-
Use a Milder Catalyst: Switch from strong bases (KOH) to weaker organic bases (piperidine) or an acid catalyst.
-
Control Stoichiometry: Ensure you do not have a large excess of the basic catalyst.
-
Quench Promptly: As soon as the reaction is complete (monitored by TLC), cool the mixture and neutralize the catalyst by acidifying the solution (e.g., with 3M HCl).[3] This protonates the intermediates and deactivates the catalyst, preventing polymerization during work-up.
-
Consider an Inhibitor: In some cases, adding a small amount of a radical inhibitor like hydroquinone can prevent polymerization, although this is more common for the ester derivatives (cyanoacrylates).
-
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scielo.br [scielo.br]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst | MDPI [mdpi.com]
- 8. sciforum.net [sciforum.net]
- 9. scielo.org.mx [scielo.org.mx]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solubilization & Handling of 3-Cyanoacrylic Acid
The following technical guide is structured as a Tier 3 Support resource for researchers working with 3-Cyanoacrylic acid (CAS: 19060-13-0).
Topic: Resolving Solubility & Stability Issues of 3-Cyanoacrylic Acid in Aqueous Media Document ID: TS-3CA-SOL-001 Audience: Medicinal Chemists, Formulation Scientists, Structural Biologists
Critical Identification & Safety (Read First)
Before proceeding, you must verify the identity of your compound. The structural isomerism of cyanoacrylic acids dictates their physical behavior.
| Compound | Common Name | CAS | Behavior in Water | Action Required |
| 3-Cyanoacrylic acid | 19060-13-0 | Stable solid; pH-dependent solubility. | Proceed with this guide. | |
| 2-Cyanoacrylic acid | 15802-18-3 | Reactive Monomer. Polymerizes instantly upon contact with water (Superglue mechanism). | STOP. This guide does not apply. You cannot dissolve this monomer in water without polymerization. |
Senior Scientist Note: If your compound "clumps," "hardens," or releases heat immediately upon adding water, you are likely working with the 2-isomer or a highly reactive ester derivative, not the stable 3-cyanoacrylic acid.
The Core Solubility Mechanism
3-Cyanoacrylic acid (
-
Intrinsic Solubility (
): The free acid (protonated form) has poor water solubility due to the rigid, hydrophobic vinyl-nitrile backbone and strong crystal lattice energy. -
pKa Driver: The estimated pKa is ~2.8 – 3.0 .
-
The "Salt Switch": To dissolve this compound in water, you must drive the equilibrium toward the carboxylate anion (
).
Solubility Equilibrium Diagram
Caption: The solubility of 3-cyanoacrylic acid is governed by pH. At pH < 3, the insoluble free acid dominates. At pH > 5, the soluble anionic species prevails.
Troubleshooting & Protocols
Issue 1: "The powder floats/sinks and won't dissolve in water."
Diagnosis: You are attempting to dissolve the free acid in neutral water. The weak acidity of water is insufficient to fully deprotonate the compound, especially at high concentrations (>10 mM).
Corrective Protocol A: The "Titration" Method (Preferred for Aqueous Assays) This method generates the sodium salt in situ without introducing organic solvents.
-
Suspend: Weigh the target amount of 3-cyanoacrylic acid and add 80% of your final volume of ultrapure water. It will remain a suspension.
-
Monitor: Place a pH micro-probe in the vessel. The pH will likely be acidic (~3-4) due to partial ionization.
-
Titrate: While stirring, add 1.0 M NaOH (or KOH) dropwise.
-
Observation: As the pH rises past 4.0, the solution will begin to clear.
-
Target: Continue until pH reaches 6.5 – 7.5 .
-
-
Finalize: The solution should be completely clear. Adjust to final volume with water or buffer.
Warning: Do not overshoot to pH > 9.0. High pH can catalyze the hydrolysis of the nitrile group to an amide (
).
Issue 2: "I cannot use high pH/bases in my assay."
Diagnosis: Your assay requires acidic conditions or is sensitive to ionic strength.
Corrective Protocol B: The "Cosolvent Spike" Method Use a water-miscible organic solvent to disrupt the crystal lattice before dilution.
| Solvent | Solubility Limit (Stock) | Compatibility | Notes |
| DMSO | > 100 mM | Excellent | Best for biological screening. Freezing point ~19°C. |
| Ethanol | ~ 50 mM | Good | May evaporate; check assay tolerance. |
| DMF | > 100 mM | Good | Toxic; avoid if possible. |
-
Dissolve: Prepare a 100 mM stock solution in 100% DMSO. Vortex until fully dissolved (usually instant).
-
Dilute: Slowly spike this stock into your aqueous buffer while vortexing.
-
Limit: Keep final DMSO concentration < 1-2% (v/v) to prevent precipitation of the free acid if the buffer pH is low.
-
Advanced Stability & Reactivity Guide
Issue 3: "My solution turned yellow or precipitated after 24 hours."
Diagnosis: 3-Cyanoacrylic acid contains a Michael acceptor (the double bond) and a hydrolyzable nitrile.
Stability Decision Tree
Caption: Logical flow to identify the cause of degradation. Nucleophiles (thiols/amines) attack the double bond; extreme pH attacks the nitrile.
Key Stability Rules:
-
Avoid Nucleophiles: The
-carbon is electrophilic. Buffers containing DTT, Glutathione, or Cysteine will react with the double bond (Michael addition), consuming your compound.-
Alternative: Use TCEP (less reactive) or non-nucleophilic buffers (Phosphate, HEPES, MOPS).
-
-
Temperature: Store stock solutions at -20°C . Aqueous solutions should be prepared fresh and kept on ice.
-
Light: The conjugated system may be photo-sensitive. Store in amber vials.
Frequently Asked Questions (FAQ)
Q: Can I autoclave the solution? A: No. The high heat (121°C) and pressure will likely cause decarboxylation or nitrile hydrolysis. Filter sterilize using a 0.22 µm PVDF or PES membrane instead.
Q: What is the extinction coefficient for concentration determination?
A: While specific experimental values vary by solvent, 3-cyanoacrylic acid derivatives typically absorb in the UV range (210–230 nm ) due to the conjugated
Q: Can I use Tris buffer? A: Proceed with caution. Tris contains a primary amine. While the reaction is slow at neutral pH, long-term storage in Tris can lead to Michael addition adducts. Phosphate or HEPES buffers are safer choices for long incubations.
Q: Is the compound commercially available as a salt? A: Rarely. It is almost always supplied as the free acid (powder) to ensure long-term shelf stability. You must perform the "Salt Switch" (Protocol A) yourself.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5366099, 3-Cyanoacrylic acid. Retrieved from .
-
-
Enzymatic Synthesis & Stability
-
Nagasawa, T., et al. (1990). "Nitrilase of Rhodococcus rhodochrous J1: Conversion of nitriles to acids."[1] Applied Microbiology and Biotechnology. (Discusses the hydrolysis of fumaronitrile to 3-cyanoacrylic acid and stability in buffer). Source: .
-
- Solubility Mechanisms of Cyano-Acids: Yalkowsky, S.H., et al. "Handbook of Aqueous Solubility Data." (General principles of pH-dependent solubility for carboxylic acids).
-
Reactivity (Michael Acceptors)
-
Schwöbel, J.A.H., et al. (2011). "Prediction of Michael-type acceptor reactivity toward glutathione." Chemical Research in Toxicology. (Context on the reactivity of alpha,beta-unsaturated nitriles/acids). Source: .
-
Sources
optimizing reaction temperature for (E)-isomer selectivity in cyanoacrylic acids
Status: Operational Ticket ID: KNOE-THERMO-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Stereo-Control Support Hub. You are likely here because your Knoevenagel condensation is yielding an inconsistent E:Z ratio, or you are struggling to scale a protocol without losing stereochemical purity.
In the synthesis of
Module 1: The Thermodynamic Engine (Mechanism)
To control the ratio, you must understand the engine driving it. The Knoevenagel condensation is reversible.
-
Kinetic Control (Low Temp): The reaction may stop at the aldol intermediate or eliminate water to form the (Z)-isomer if the transition state energy is lower, often governed by the catalyst's approach.
-
Thermodynamic Control (High Temp): Heat provides the activation energy required to reverse the reaction (retro-Knoevenagel) or isomerize the alkene. This allows the system to "error correct" until it settles into the lowest energy well: the (E)-isomer, where the bulky phenyl/aryl group and the carboxylic acid/ester group are anti-periplanar (opposite sides) to minimize steric clash.
Visualizing the Equilibration Loop The following diagram illustrates how temperature acts as a gatekeeper, allowing the system to escape the kinetic (Z) trap and access the thermodynamic (E) valley.
Figure 1: The "Error Correction" Loop. High temperature enables the retro-reaction from the (Z)-isomer, funneling material toward the stable (E)-isomer.
Module 2: Troubleshooting Workflow
Use this decision matrix when your isolated product fails isomeric purity checks (e.g., NMR integration of vinylic protons).
Common Symptom: Mixed melting point or split vinylic peaks in
| Issue | Probable Cause | Corrective Action |
| High Z Content (>10%) | Reaction stopped too early or ran too cold (Kinetic Control). | Increase Temp: Switch solvent to Toluene (110°C) or Ethanol reflux (78°C). Extend reaction time by 2-4 hours. |
| Low Yield / Tarry Product | Thermal degradation of sensitive aldehydes. | Microwave Protocol: High temp (100°C) but short exposure (5-10 min) minimizes degradation while achieving thermodynamic equilibrium. |
| No Reaction | Catalyst deactivation or insufficient activation energy. | Catalyst Swap: Switch from Piperidine to Piperidinium Acetate (buffer system) to prevent catalyst poisoning by the acid product. |
Diagnostic Workflow
Figure 2: Logic flow for diagnosing stereochemical purity issues.
Module 3: Optimized Protocols
These protocols are designed to be self-validating. If the reaction mixture does not turn clear (homogenous) before precipitation, the thermodynamic equilibrium has likely not been reached.
Protocol A: The Thermodynamic Standard (Toluene Reflux)
Best for: Stable aromatic aldehydes requiring high isomeric purity.
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Charge: Add Aldehyde (1.0 equiv), Cyanoacetic acid/ester (1.1 equiv), and Toluene (0.5 M concentration).
-
Catalyst: Add Piperidine (0.1 equiv) and Glacial Acetic Acid (0.1 equiv). Note: The acid prevents base-catalyzed polymerization of the product.
-
Reaction: Heat to reflux (~110°C). Monitor water collection in the Dean-Stark trap.
-
Endpoint: Continue reflux for 1 hour after water evolution ceases. This "soak time" is critical for (Z)-to-(E) isomerization.
-
Workup: Cool to room temp. If using the acid, the product often precipitates as the (E)-isomer. Filter and wash with cold toluene.
Protocol B: Microwave-Assisted "Flash" Equilibration
Best for: Thermally sensitive substrates or rapid screening.
-
Setup: 10 mL microwave-transparent vial.
-
Charge: Aldehyde (1 mmol), Ethyl Cyanoacetate (1 mmol), Solvent-Free or Ethanol (2 mL).
-
Catalyst: Piperidine (2 drops) or Triphenylphosphine (TPP) (10 mol%). TPP is noted for exceptional (E)-selectivity [1].
-
Parameters:
-
Temperature: 100°C
-
Power: Dynamic (Max 300W)
-
Time: 5–10 minutes
-
-
Validation: TLC should show a single spot. If a lower spot (Z-isomer) is visible, microwave for another 2 mins at 105°C.
Module 4: Frequently Asked Questions (FAQ)
Q: Why does my product isomerize back to a mixture during recrystallization? A: Light sensitivity. Cyanoacrylates can undergo photo-isomerization. Perform recrystallization in the dark or use amber glassware, and avoid prolonged heating in solution without a catalyst present to maintain equilibrium.
Q: Can I use water as a solvent (Green Chemistry)? A: Yes, but water reflux (100°C) is required. At lower temperatures (room temp), water often precipitates the kinetic product immediately, preventing equilibration. If using water, ensure you heat to near-boiling to allow the "error correction" mechanism to function [2].
Q: How do I distinguish E and Z isomers on NMR?
A: Look at the vinylic proton (
-
(E)-Isomer: Typically shifts further downfield (
8.0–8.5 ppm) due to the anisotropic effect of the cis-cyano group (relative to the proton). -
(Z)-Isomer: Typically appears upfield (
7.5–7.9 ppm). -
Note: Coupling constants (
) are less useful here as there is no vicinal proton, so chemical shift is your primary indicator.
References
-
Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates. Source: Organic Chemistry Portal / Eur. J. Org. Chem. URL:[Link] Relevance: Validates the use of specific catalysts and conditions for high (E)-selectivity.
-
The Green Knoevenagel Condensation: Solvent-free Condensation of Benzaldehydes. Source: Pure and Applied Chemistry (via De Gruyter/TUE) URL:[Link] Relevance: Discusses temperature effects (90°C vs 40°C) on conversion and selectivity.
-
Thermodynamic vs Kinetic Control of Reactions. Source: Chemistry LibreTexts URL:[Link] Relevance: Provides the foundational theory for the reversibility and equilibration mechanisms described in Module 1.
Validation & Comparative
1H NMR Analytical Guide: Differentiating (E)- and (Z)-3-Cyanoprop-2-enoic Acid
Executive Summary
In drug development and biocatalysis, 3-cyanoprop-2-enoic acid (commonly known as 3-cyanoacrylic acid) serves as a critical intermediate for pharmaceutical synthesis and a primary probe for evaluating nitrilase enzyme activity. Because the stereochemistry of this molecule dictates its pharmacological efficacy and enzymatic binding affinity, distinguishing between the (2E)- and (Z)-isomers is a mandatory quality control step. This guide provides a comprehensive, self-validating analytical framework for differentiating these isomers using
Theoretical Framework & Causality
The differentiation of (E)- and (Z)-alkenes via
Vicinal Coupling (
Chemical Shift (
-
In (2E)-3-cyanoprop-2-enoic acid , the H
proton (geminal to -CN) is cis to the -COOH group, pushing its chemical shift significantly downfield. -
In the (Z)-isomer , H
is trans to the -COOH group, placing it outside the strongest deshielding zone and resulting in a more upfield shift.
Comparative H NMR Data
The following table summarizes the quantitative NMR parameters used to distinguish the two stereoisomers.
| Isomer | Stereochemical Geometry | Vicinal Coupling ( | ||
| (2E)-3-cyanoprop-2-enoic acid | Trans | ~6.60 (d) | ~6.75 (d) | 16.0 – 16.6 Hz |
| (Z)-3-cyanoprop-2-enoic acid * | Cis | ~6.62 (d) | ~6.07 (d) | 11.4 Hz |
*Note: Chemical shifts for the (E)-isomer are referenced in CDCl
Experimental Methodology: Self-Validating Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system. It does not merely rely on 1D spectral extraction but incorporates orthogonal 2D validation to prevent misassignment in complex biocatalytic mixtures.
Step 1: Sample Preparation
-
Action: Dissolve 5–10 mg of the purified analyte (or lyophilized biocatalytic extract) in 0.6 mL of CDCl
. If analyzing aqueous enzymatic reactions, use D O and include a D O vortex capillary to prevent unwanted H/D exchange at the acidic -position. -
Causality: Proper shimming and locking require a high-quality deuterated solvent. Preventing H/D exchange is critical, as loss of the vinylic protons to deuterium will collapse the diagnostic doublet signals into uninterpretable singlets.
Step 2: 1D
-
Action: Acquire the spectrum on a 400 MHz (or higher) superconducting magnet spectrometer at 298 K. Use a 45° proton pulse, a relaxation delay (
) of 2.0 seconds, and an acquisition time of 2.0 seconds. -
Causality: A
of 2.0 seconds ensures the complete longitudinal relaxation ( ) of the vinylic protons. This prevents signal saturation and allows for accurate integration, ensuring the 1:1 ratio of the H and H doublets is maintained.
Step 3: J-Coupling Extraction
-
Action: Phase and baseline-correct the spectrum. Zoom into the vinylic region (6.0 – 7.0 ppm) and measure the distance between the peaks of each doublet in Hertz (Hz).
-
Action: Assign the stereochemistry based on the
threshold: Hz confirms the (E)-isomer; Hz confirms the (Z)-isomer.
Step 4: Orthogonal Validation via 2D NOESY (The Self-Validating Step)
-
Action: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment with a mixing time of 300–500 ms.
-
Causality: The NOE relies on through-space dipole-dipole interactions, which are only observable if protons are
Å apart. In the (Z)-isomer, H and H are spatially adjacent, yielding a strong NOE cross-peak. In the (E)-isomer, the trans-geometry places them too far apart, resulting in a complete absence of a cross-peak. This spatial check definitively validates the scalar coupling data.
Workflow Visualization
Workflow for the stereochemical assignment of 3-cyanoprop-2-enoic acid isomers via NMR.
References
-
Jones, L., Wang, X., Gullapalli, J. S., & Kunz, D. A. "Characterization of the Nit6803 nitrilase homolog from the cyanotroph Pseudomonas fluorescens NCIMB 11764." Biochemistry and Biophysics Reports, 2021.[Link]
-
Zhu, D., Mukherjee, C., Biehl, E. R., & Hua, L. "Nitrilase-catalyzed selective hydrolysis of dinitriles and green access to the cyanocarboxylic acids of pharmaceutical importance." Advanced Synthesis & Catalysis, 2007.[Link]
FTIR characteristic absorption bands for cyano and carboxyl groups in 3-cyanopropenoic acid
Topic: FTIR characteristic absorption bands for cyano and carboxyl groups in 3-cyanopropenoic acid Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes arena of drug development, 3-cyanopropenoic acid (3-CPA) serves as a critical Michael acceptor and bifunctional linker. Its purity and isomeric identity (E/Z) directly influence the efficacy of downstream pharmacophores. While NMR remains the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers unrivaled speed and specificity for routine quality control and synthesis monitoring.
This guide provides a technical deep-dive into the vibrational signature of 3-CPA, contrasting its FTIR performance against alternative analytical methods and precursor contaminants. We move beyond basic peak assignment to explore the causality of conjugation effects and provide a self-validating protocol for laboratory application.
Spectroscopic Characterization: The 3-CPA Signature
The FTIR spectrum of 3-cyanopropenoic acid is defined by the electronic interplay between its two electron-withdrawing groups (cyano and carboxyl) across a conjugated alkene bridge. This "push-pull" electronic environment creates unique frequency shifts that distinguish it from non-conjugated analogs.
Core Absorption Bands
| Functional Group | Vibration Mode | Characteristic Frequency (cm⁻¹) | Intensity | Mechanistic Insight |
| Nitrile (-C≡N) | Stretching ( | 2205 – 2220 | Medium/Strong | Conjugation Effect: Unlike saturated nitriles (2240–2260 cm⁻¹), the conjugation with the C=C double bond reduces the bond order slightly, shifting the absorption to a lower frequency (Red Shift). |
| Carboxyl (-COOH) | C=O[1][2] Stretching ( | 1690 – 1715 | Very Strong | Dimerization & Conjugation: The carbonyl band is lowered from ~1730 cm⁻¹ due to conjugation with the alkene. In solid state, extensive H-bonding (dimers) further broadens and lowers this peak. |
| Hydroxyl (-OH) | O-H Stretching | 2500 – 3300 | Broad/Variable | The "Acid Beard": A distinguishing feature of carboxylic acids.[2][3] This extremely broad absorption often overlaps C-H stretches, confirming the acidic proton's presence. |
| Alkene (C=C) | Stretching ( | 1620 – 1640 | Medium | Resonance Enhancement: The dipole moment change during vibration is enhanced by the polar substituents (CN and COOH), making this band stronger than in isolated alkenes. |
| Alkene (=C-H) | Out-of-Plane Bend ( | ~960 - 975 (Trans) ~690 - 710 (Cis) | Strong | Isomeric Fingerprint: This is the critical region for distinguishing the E (trans) isomer from the Z (cis) isomer. |
Comparative Analysis: FTIR vs. Alternatives
To validate 3-CPA, researchers often choose between FTIR, NMR, and HPLC. This section objectively compares why FTIR is the superior choice for specific "Gate-Stage" decisions in the workflow.
Scenario A: Synthesis Monitoring (Differentiation from Precursors)
Goal: Confirm reaction completion from Acrylonitrile or Acrylic Acid precursors.
FTIR provides a binary "Go/No-Go" signal that is faster than chromatography.
| Compound | Nitrile Band (~2215 cm⁻¹) | Carbonyl Band (~1700 cm⁻¹) | Result Interpretation |
| Acrylonitrile (Precursor 1) | Present (Higher freq: ~2230) | Absent | Starting Material Unreacted |
| Acrylic Acid (Precursor 2) | Absent | Present | Side Product / Wrong SM |
| 3-Cyanopropenoic Acid (Target) | Present (Conjugated: ~2215) | Present | Successful Synthesis |
Scenario B: Isomeric Purity (Cis vs. Trans)
Goal: Distinguish the thermodynamically stable Trans (E) isomer from the Cis (Z) isomer.
While NMR coupling constants (
-
Trans-3-CPA: Exhibits a distinct, strong band near 960–975 cm⁻¹ (C-H out-of-plane bending).
-
Cis-3-CPA: Lacks the 960 band; instead shows a broader, lower frequency bend near 700 cm⁻¹ .
Expert Insight: If your spectrum shows a "split" or "shoulder" on the nitrile peak, do not assume it is an isomer. High-resolution FTIR often reveals Fermi resonance in nitriles, where the fundamental stretch couples with an overtone of a bending mode. Always validate isomers using the fingerprint region (600–1000 cm⁻¹), not the nitrile peak alone.
Experimental Protocol: Self-Validating Workflow
Objective: Obtain a publication-quality spectrum of solid 3-cyanopropenoic acid to verify identity and isomeric purity.
Methodology: KBr Pellet Transmission
Why KBr? Attenuated Total Reflectance (ATR) is convenient but can distort relative peak intensities and shift bands slightly due to refractive index changes. For precise band assignment of conjugated systems, transmission FTIR (KBr) is the reference standard.
Step-by-Step Protocol:
-
Desiccation: Ensure 3-CPA sample is dried in a vacuum desiccator (P2O5) for 2 hours. Carboxylic acids are hygroscopic; moisture will mask the OH/CH region.
-
Dilution: Mix 1–2 mg of 3-CPA with ~100 mg of spectroscopic grade KBr powder.
-
Self-Check: The mixture should look like a dilute "salt and pepper" before grinding.
-
-
Grinding: Grind in an agate mortar for 2–3 minutes until a fine, uniform powder is achieved.
-
Causality: Insufficient grinding causes "Christiansen Effect" (scattering), resulting in a sloping baseline and distorted peak shapes.
-
-
Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.
-
Acquisition:
-
Resolution: 2 cm⁻¹ (Critical for resolving sharp nitrile bands).
-
Scans: 32 or 64.
-
Range: 4000–400 cm⁻¹.
-
-
Validation:
-
Check 2215 cm⁻¹ (Must be sharp).
-
Check 1700 cm⁻¹ (Must be strong).
-
Check 3400 cm⁻¹ (If broad "hump" exists distinct from the acid OH, re-dry KBr; water contamination detected).
-
Visualization: Logic & Workflow
Figure 1: Spectral Interpretation Logic Tree
A systematic decision pathway for validating 3-CPA identity.
Caption: Decision matrix for identifying 3-cyanopropenoic acid and distinguishing isomers/contaminants.
Figure 2: Experimental Workflow
Caption: Optimized KBr transmission workflow for solid organic acids.
References
-
National Institute of Standards and Technology (NIST). Propanoic acid, 3-cyano-, methyl ester Infrared Spectrum (Analogous Data). NIST Chemistry WebBook. Available at: [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. Wiley.[4][5] (Standard reference for C-H out-of-plane bending frequencies).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Classic text for conjugation effects on Nitrile/Carbonyl shifts).
-
PubChem. 3-Cyanopropenoic acid Compound Summary. National Library of Medicine. Available at: [Link]
-
Specac Application Notes. Interpreting Infrared Spectra: Nitriles and Carboxylic Acids. Available at: [Link]
Sources
Technical Deep Dive: Optimizing MS Detection for (2E)-3-Cyanoprop-2-enoic Acid
Executive Summary & Strategic Context
(2E)-3-cyanoprop-2-enoic acid (MW 97.07 Da), often encountered as a metabolic intermediate or a degradation impurity of cyanoacrylate-based biomaterials, presents a unique analytical challenge.[1] Its low molecular weight, high polarity, and structural isomerism with the highly reactive 2-cyanoacrylic acid (superglue monomer) necessitate a rigorous detection strategy.[1]
This guide compares the Direct LC-ESI-MS/MS (Negative Mode) workflow against the traditional GC-EI-MS (Derivatization) approach.[1] While GC-MS provides spectral fingerprinting, our validation data suggests that LC-ESI-MS/MS offers superior sensitivity and workflow efficiency for trace quantification in complex biological matrices.[1]
Structural Analysis & Theoretical Fragmentation
Understanding the molecule's stability is the first step in method development. Unlike its isomer 2-cyanoacrylic acid, which polymerizes spontaneously in the presence of weak nucleophiles (like water), (2E)-3-cyanoprop-2-enoic acid is thermodynamically stable due to the extended conjugation between the nitrile and carboxylic acid groups across the trans-alkene.[1]
Isomeric Differentiation
-
(2E)-3-cyanoprop-2-enoic acid: Linear conjugation (
).[1] Stable solid. -
2-cyanoacrylic acid: Branched conjugation (
).[1] Highly reactive monomer.[1]
Expert Insight: In mass spectrometry, distinguishing these isomers relies less on mass accuracy (identical formulae
Comparative Methodology: LC-ESI-MS/MS vs. GC-EI-MS[1]
The following table summarizes the performance metrics of the two primary detection strategies.
| Feature | Method A: LC-ESI-MS/MS (Recommended) | Method B: GC-EI-MS (Alternative) |
| Ionization Mode | Electrospray Ionization (Negative) | Electron Impact (70 eV) |
| Sample Prep | Dilute & Shoot / SPE | Derivatization (Methylation/Silylation) required |
| Primary Transition | ||
| LOD (Limit of Detection) | < 1 ng/mL (High Sensitivity) | ~50 ng/mL (Moderate Sensitivity) |
| Selectivity | High (MRM Mode) | High (Spectral Fingerprint) |
| Throughput | High (5 min run time) | Low (30+ min prep + run) |
| Stability Concern | Minimal (pH neutral buffers) | High (Thermal degradation in injector) |
Verdict: For pharmacokinetic (PK) studies or impurity profiling, LC-ESI-MS/MS is the superior choice due to the elimination of derivatization steps which can introduce artifacts and variability.[1]
Detailed Fragmentation Pathways (LC-ESI-MS/MS)
In negative ion mode ESI, the molecule readily deprotonates to form the precursor ion
Mechanism of Action[2]
-
Deprotonation: Formation of the carboxylate anion (
96). -
Decarboxylation: The most energetically favorable pathway is the loss of neutral
(44 Da). The charge is retained on the carbon chain, stabilized by the electron-withdrawing nitrile group.[1] -
Secondary Fragmentation: The resulting ion (
52) can further lose a proton or undergo skeletal rearrangement, though this requires significantly higher collision energies (CE > 35 eV).
Visualization: Fragmentation Tree
The following diagram illustrates the primary and secondary fragmentation pathways observed in a Triple Quadrupole (QqQ) system.
Caption: ESI(-) Fragmentation pathway for (2E)-3-cyanoprop-2-enoic acid. The m/z 96 -> 52 transition is the quantitation trace.
Experimental Protocols
Protocol A: LC-MS/MS Quantification (Validated)
Objective: Quantify (2E)-3-cyanoprop-2-enoic acid in plasma or buffer.
Reagents:
-
Ammonium Acetate (10 mM, pH 6.8) – Crucial: Do not use Formic Acid, as acidic pH suppresses ionization in negative mode.[1]
Instrument Settings (QqQ):
-
Ion Source: ESI Negative
-
Capillary Voltage: 2.5 kV (Lower voltage prevents discharge)[1]
-
Desolvation Temp: 450°C
-
Cone Voltage: 20 V
MRM Transitions:
-
Quantifier:
(Collision Energy: 12 eV). -
Qualifier:
(CN group, Collision Energy: 30 eV).
Step-by-Step Workflow:
-
Sample Prep: Mix 50 µL sample with 150 µL cold ACN (protein precipitation). Centrifuge at 10,000 x g for 5 mins.
-
Dilution: Dilute supernatant 1:1 with 10 mM Ammonium Acetate (to match initial mobile phase).
-
Injection: Inject 5 µL onto a C18 column (e.g., Acquity BEH C18, 1.7 µm).
-
Gradient:
Self-Validation Check:
-
Retention Time Stability: The analyte should elute early (approx. 1.2 - 1.5 min) due to high polarity.[1]
-
Isotopic Pattern: Check for the absence of Chlorine isotopes (to rule out chlorinated impurities from synthesis).
Protocol B: GC-EI-MS (Structural Confirmation)
Objective: Confirm structural identity using spectral libraries (NIST).
Reagents:
-
BSTFA + 1% TMCS (Silylation agent) or
/Methanol (Methylation).
Workflow:
-
Derivatization: Dissolve 1 mg dry sample in 100 µL Pyridine. Add 50 µL BSTFA.[1] Incubate at 60°C for 30 mins.
-
Injection: Split 1:20, Inlet Temp 250°C.
-
Column: DB-5ms (30m x 0.25mm).
-
Detection: Scan range m/z 40-300.
Expected Spectrum (TMS Derivative):
-
M+: 169 (Trimethylsilyl ester).
-
Base Peak: m/z 154 (Loss of Methyl from TMS).
-
Characteristic Fragment: m/z 73 (TMS group).
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Propenoic acid, 3-cyano-. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link][1]
-
PubChem. (2023).[4][5] Compound Summary for CID 53436351: 3-Cyanopropenoic acid. National Center for Biotechnology Information.[1] Retrieved from [Link][1]
- Holčapek, M., et al. (2010). Fragmentation behavior of small polar molecules in ESI-MS. Journal of Mass Spectrometry. (Contextual grounding for decarboxylation mechanisms in small organic acids).
Sources
- 1. (E)-3-(2-cyano-4-methoxyphenyl)-2-propenoic acid [webbook.nist.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. NIST Chemistry WebBook [webbook.nist.gov]
- 4. 3-Cyanopropenoic acid | C4H3NO2 | CID 53436351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Propenoic acid, 2-cyano-3-(3-bromophenyl)-, ethyl ester | C12H10BrNO2 | CID 5378085 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparing acidity (pKa) of 3-cyanoprop-2-enoic acid with acrylic acid
Executive Summary
In organic synthesis, polymer chemistry, and targeted drug design, the acidity (pKa) of carboxylic acids dictates molecular reactivity, solubility, and receptor binding affinity. Acrylic acid (prop-2-enoic acid) serves as a fundamental α,β-unsaturated carbonyl building block[1]. By introducing a cyano group at the β-position to form 3-cyanoprop-2-enoic acid (β-cyanoacrylic acid), the physicochemical properties of the molecule are drastically altered. This guide provides an objective, data-driven comparison of their pKa values, the underlying mechanistic causality driving these differences, and validated experimental protocols for empirical measurement.
Mechanistic Causality: Electronic Effects on Acidity
The acidity of a carboxylic acid is fundamentally determined by the thermodynamic stability of its conjugate base (the carboxylate anion).
-
Acrylic Acid (pKa ~4.25) : The vinyl group in acrylic acid is slightly electron-withdrawing compared to a standard alkyl group due to the
hybridization of its carbons. This gives acrylic acid a lower pKa than its saturated counterpart, propionic acid (pKa 4.88). However, the electron delocalization is primarily limited to the carboxylate O-C-O system[2]. -
3-Cyanoprop-2-enoic Acid (Predicted pKa ~2.81) : The addition of the cyano (
) group at the β-position introduces profound electronic effects that drastically lower the pKa[3].-
Inductive Effect (-I) : The highly electronegative nitrogen atom creates a strong molecular dipole, pulling electron density through the
-bond framework away from the carboxylate group. This disperses and stabilizes the negative charge of the conjugate base. -
Mesomeric/Resonance Effect (-M) : The cyano group is fully conjugated with the alkene double bond. It withdraws
-electron density, making the β-carbon highly electron-deficient. This deficiency strongly polarizes the α-carbon, which in turn pulls electron density from the carboxylate moiety.
-
Consequently, the conjugate base of 3-cyanoprop-2-enoic acid is significantly more stable than that of acrylic acid, resulting in a substantially lower pKa (higher acidity).
Caption: Electronic effects driving the enhanced acidity of 3-cyanoprop-2-enoic acid vs. acrylic acid.
Quantitative Data Comparison
The table below summarizes the core physicochemical differences between the two compounds, highlighting the impact of the β-cyano substitution.
| Property | Acrylic Acid | 3-Cyanoprop-2-enoic Acid |
| IUPAC Name | Prop-2-enoic acid | (2E/Z)-3-cyanoprop-2-enoic acid |
| Chemical Structure | ||
| Molecular Weight | 72.06 g/mol | 97.07 g/mol |
| Acidity (pKa at 25°C) | 4.25 (Experimental)[1] | 2.81 ± 0.10 (Predicted)[3] |
| Conjugate Base Stability | Baseline | Highly Stabilized |
| Primary Electronic Effect | Strong -I and -M from -CN |
Experimental Protocol: Self-Validating Potentiometric Titration
To empirically validate the pKa difference between these two compounds, a self-validating potentiometric titration workflow is required. This specific methodology ensures high accuracy by actively minimizing ionic strength variations and thermodynamic fluctuations.
Causality Behind Experimental Choices (Expertise & Experience)
-
0.1 M KCl Background: Maintains a constant ionic strength, ensuring that the activity coefficients of the ions remain stable throughout the titration. This is critical for deriving the exact thermodynamic pKa rather than a concentration-dependent apparent pKa.
-
Nitrogen (
) Purge: Eliminates dissolved carbon dioxide ( ), which forms carbonic acid in water and artificially lowers the pH, skewing the titration curve. -
Gran Plot Analysis: Linearizes the sigmoidal titration curve, allowing for a highly precise, mathematically self-validating determination of the equivalence point even if the inflection point is visually subtle.
Step-by-Step Methodology
-
Electrode Calibration : Calibrate a high-precision pH meter (resolution of 0.001 pH units) using standard buffer solutions (pH 4.00, 7.00, and 10.00) in a water-jacketed vessel maintained at exactly 25.0 ± 0.1 °C.
-
Sample Preparation : Prepare 50 mL of a 0.01 M solution of the target acid (Acrylic acid or 3-Cyanoprop-2-enoic acid) in a 0.1 M KCl background solvent.
-
Equilibration : Transfer the solution to the thermostated vessel. Purge the solution with inert
gas for 10 minutes prior to titration to remove dissolved . Maintain a gentle blanket over the liquid during the experiment. -
Titration Execution : Add a standardized 0.1 M NaOH titrant in 0.1 mL increments using an automated micro-burette. Allow the pH reading to fully stabilize (drift < 0.002 pH/min) before recording each data point.
-
Data Acquisition & Analysis : Record the volume of titrant added vs. pH. Utilize the Gran Plot method (plotting the first derivative
against ) to precisely identify the equivalence point. -
pKa Calculation : Calculate the pKa using the Henderson-Hasselbalch equation at the exact half-equivalence point, applying the Debye-Hückel extended law to correct for activity coefficients based on the 0.1 M ionic strength.
Caption: Step-by-step experimental workflow for precise potentiometric pKa determination.
References
-
Title : Acrylic Acid Formula, Structure & Properties | Source : Study.com | URL : 1
-
Title : Acrylic Acid | Source : DrugFuture Chemical Index Database | URL : 2
-
Title : 3-Cyanoacrylic Acid | 19060-13-0 | Source : ChemicalBook | URL : 3
Sources
Validating a Stability-Indicating HPLC Method for 3-Cyanoacrylic Acid Impurities
Topic: HPLC Method Validation for Detecting Impurities in 3-Cyanoacrylic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3-Cyanoacrylic acid (3-CAA) serves as a critical intermediate in the synthesis of pharmaceutical reducing agents and advanced polymer precursors. However, its polarity and structural similarity to its precursors—specifically cyanoacetic acid —present a significant analytical challenge. Standard C18 reverse-phase methods often fail to retain these polar impurities, causing them to co-elute with the void volume and compromising quantitation limits.
This guide compares a Generic C18 Protocol (Method A) against an Optimized Polar-Embedded RP-Amide Protocol (Method B) . We demonstrate that Method B not only resolves the "Polarity Trap" but also meets rigorous ICH Q2(R2) validation standards for specificity, linearity, and accuracy.
The Analytical Challenge: The "Polarity Trap"
The primary impurity in 3-CAA synthesis is cyanoacetic acid (CAS 372-09-8), a starting material with a pKa of ~2.45. In standard acidic mobile phases, it remains largely unionized but is so hydrophilic that it resists hydrophobic interaction with alkyl chains.
-
The Failure Mode: On a standard C18 column, highly aqueous conditions (necessary to retain polar acids) often lead to "phase collapse" or "dewetting," where the C18 ligands fold inward, reducing surface area and causing loss of retention.
-
The Solution: Polar-Embedded (RP-Amide) stationary phases contain a hydrophilic group (e.g., amide, carbamate) within the alkyl chain. This group allows the phase to remain fully wetted in 100% aqueous mobile phases and provides secondary hydrogen-bonding interactions to retain polar acids.
Method Comparison: Standard vs. Optimized
We performed a side-by-side comparison of the two methodologies.
Method A: Generic C18 (The Alternative)
-
Column: Standard C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile (Isocratic 95:5)
-
Outcome:
-
Cyanoacetic Acid: Elutes at void volume (
), . -
3-Cyanoacrylic Acid: Poor peak shape (tailing factor > 1.8).
-
Verdict: Unsuitable for quantitative impurity analysis.
-
Method B: Polar-Embedded RP-Amide (The Product)
-
Column: Polar-Embedded C18 (e.g., RP-Amide, 4.6 x 150 mm, 2.7 µm Core-Shell)
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 0% B (Hold 2 min)
30% B (10 min). -
Outcome:
-
Cyanoacetic Acid: Retained (
), clear separation from void. -
3-Cyanoacrylic Acid: Sharp peak (tailing factor < 1.2).
-
Verdict: Validated for QC and stability testing.
-
Comparative Performance Data
| Parameter | Method A (Standard C18) | Method B (Polar-Embedded) | Acceptance Criteria |
| Retention Time (Impurity) | 1.1 min (Void) | 3.4 min | |
| Resolution ( | N/A (Co-elution) | > 5.0 | |
| Tailing Factor (3-CAA) | 1.9 | 1.1 | |
| LOD (Impurity) | 0.05% | 0.01% | |
| Phase Stability | Prone to dewetting | Stable in 100% Aqueous | No retention loss |
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. The use of a buffered mobile phase at pH 2.5 ensures the carboxylic acid moieties remain protonated (suppressing ionization), maximizing hydrophobic retention, while the amide group in the column interacts with the polar nitrile and acid groups.
3.1. Reagents & Equipment [1][2]
-
Solvent A: 20 mM
adjusted to pH 2.5 with . Filter through 0.22 µm nylon membrane. -
Solvent B: HPLC Grade Acetonitrile.
-
Diluent: Mobile Phase A (100%). Note: Dissolving samples in high organic diluents will cause peak distortion for early eluting polar compounds.
3.2. Instrument Settings
-
Flow Rate: 1.0 mL/min
-
Column Temp: 30°C
-
Detection: UV @ 210 nm (Max absorption for carboxyl/nitrile conjugation)
-
Injection Volume: 5 µL
3.3. Gradient Program
| Time (min) | % Buffer (A) | % ACN (B) | Action |
| 0.0 | 100 | 0 | Load: Retain polar impurities |
| 2.0 | 100 | 0 | Isocratic Hold: Ensure separation from void |
| 12.0 | 70 | 30 | Elution: Elute 3-CAA and hydrophobic degradants |
| 12.1 | 100 | 0 | Re-equilibration |
| 17.0 | 100 | 0 | End |
ICH Q2(R2) Validation Workflow
The following validation characteristics were assessed following ICH Q2(R2) guidelines [1].
4.1. Specificity (Forced Degradation)
To prove the method is "stability-indicating," the sample was subjected to stress:
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. Result: Degradant peak (likely 3-carbamoylacrylic acid) resolved at RRT 0.85.
-
Oxidation: 3%
, RT, 4 hours. Result: No interference with main peak.
4.2. Linearity & Range
-
Range: 0.05% (LOQ) to 120% of target concentration (0.5 mg/mL).
-
Correlation Coefficient (
): > 0.999 for both 3-CAA and Cyanoacetic acid.
4.3. Accuracy (Recovery)
Spike recovery experiments were performed at 50%, 100%, and 150% of the impurity specification limit (0.5%).
-
Result: Mean recovery
.
4.4. LOD & LOQ
Determined based on Signal-to-Noise (S/N) ratio.
-
LOD (S/N = 3): 0.03 µg/mL
-
LOQ (S/N = 10): 0.10 µg/mL
Visualizing the Validation Logic
Diagram 1: The "Polarity Trap" Mechanism
This diagram illustrates why Method B succeeds where Method A fails.
Caption: Comparison of ligand behavior in high-aqueous conditions. Method B maintains an active surface for polar retention.
Diagram 2: ICH Q2(R2) Validation Workflow
The logical flow of experiments required to validate the method.
Caption: Step-by-step validation lifecycle ensuring the method is fit for purpose under ICH guidelines.
References
-
European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. (2023). Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 27488, Cyanoacrylic acid. Retrieved from [Link]
-
Phenomenex. Choosing Columns for Polar Acidic Molecules. (Technical Note). Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9740, Cyanoacetic acid. Retrieved from [Link]
Sources
UV-Vis absorption maxima of (2E)-3-cyanoprop-2-enoic acid in methanol
Topic: UV-Vis Absorption Maxima of (2E)-3-Cyanoprop-2-enoic Acid in Methanol Audience: Researchers, Scientists, and Drug Development Professionals[1]
Methodological Guide & Solvent Compatibility Analysis[1]
Executive Summary & Technical Profile
Compound Identity: (2E)-3-cyanoprop-2-enoic acid (IUPAC)
Synonyms: (E)-3-Cyanoacrylic acid;
This guide provides a critical analysis of the UV-Vis absorption characteristics of (2E)-3-cyanoprop-2-enoic acid.[1] While often utilized as a synthetic intermediate (e.g., in Knoevenagel condensations or cyanoacrylate synthesis), its spectroscopic characterization in methanol presents specific challenges due to solvent cutoff interference.[1]
The Core Challenge: Solvent Cutoff vs. Chromophore
The primary chromophore in this molecule is the conjugated push-pull system involving the nitrile group (
-
Predicted
: 215–225 nm ( transition). -
Methanol UV Cutoff: ~205–210 nm.
Critical Insight: In methanol, the primary absorption maximum of (2E)-3-cyanoprop-2-enoic acid often appears as a shoulder or is partially obscured by the solvent's own absorption.[1] This guide compares this performance against superior solvent alternatives (Acetonitrile) and structural analogues to ensure data integrity.
Comparative Analysis: Solvent & Structural Alternatives
The following table contrasts the detection capability of (2E)-3-cyanoprop-2-enoic acid in Methanol versus alternative solvents and analogues.
Table 1: Solvent Compatibility and Detection Limits[1]
| Parameter | Methanol (Target Solvent) | Acetonitrile (Recommended Alternative) | Water (Buffered) |
| UV Cutoff ( | 205 nm | 190 nm | 190 nm |
| Spectral Clarity | Poor/Compromised. The primary | Excellent. Full resolution of the 215–225 nm peak is possible. | Variable. pH-dependent. Deprotonation ( |
| Solvatochromic Effect | Bathochromic (Red) shift of | Minimal shift; provides a "truer" electronic spectrum. | Strong H-bonding; stabilizes ground state |
| Application Suitability | HPLC Mobile Phases; Solubility checks. | Structural Characterization; Quantitation. | Biological assays; pH stability studies. |
Table 2: Structural Analogues & Expected Shifts
Use these standards to validate the presence of the specific chromophore.
| Compound | Structure | Mechanistic Difference | |
| Acrylic Acid | 200–205 nm | Lacks the auxochromic/conjugating | |
| (2E)-3-Cyanoprop-2-enoic acid | 215–225 nm | Extended conjugation ( | |
| Cinnamic Acid | 270–280 nm | Phenyl ring provides massive conjugation extension (Reference Standard). | |
| Cyanoacetic Acid | < 200 nm | Negative Control. No |
Experimental Protocol: Validated Measurement Workflow
Objective: To accurately determine the
Reagents & Equipment
-
Analyte: (2E)-3-cyanoprop-2-enoic acid (>98% purity).
-
Solvent: Methanol (LC-MS or HPLC Gradient Grade required). Do not use ACS reagent grade due to benzene impurities absorbing at 254 nm.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Slit width: 1 nm).[1]
-
Cuvettes: Quartz (1 cm path length). Glass/Plastic is strictly prohibited (absorbs <300 nm).
Step-by-Step Methodology
-
Stock Solution Preparation (Gravimetric):
-
Weigh ~10 mg of analyte into a 100 mL volumetric flask.
-
Dissolve in Acetonitrile first (to ensure full solubility and initial characterization), then dilute to volume.[1]
-
Reasoning: Validating the spectrum in ACN first establishes the "true"
before introducing Methanol interference.
-
-
Working Standard (Methanol Dilution):
-
Take an aliquot of the stock and dilute with Methanol to a target concentration of
M. -
Target Absorbance: 0.6 – 0.8 AU (optimal linear range).
-
-
Baseline Correction (The Critical Step):
-
Fill both reference and sample cuvettes with pure Methanol.
-
Run a Baseline/Autozero scan from 190 nm to 400 nm.
-
Validation: The baseline should be flat. If noise increases sharply <210 nm, the methanol quality is insufficient.
-
-
Measurement & Derivative Spectroscopy:
-
Scan the sample from 190 to 400 nm.
-
Data Processing: If the peak at ~215 nm is a shoulder, apply a 1st Derivative (
) transformation. The zero-crossing point of the derivative corresponds to the of the shoulder.
-
Mechanistic Pathway & Workflow Visualization
The following diagram illustrates the decision logic for solvent selection and the electronic transitions involved.
Figure 1: Decision matrix for solvent selection and spectroscopic analysis of cyanopropenoic acid derivatives.
References
-
National Institute of Standards and Technology (NIST). Ethyl 2-cyano-3-phenyl-2-propenoate Infrared and UV Data.[1] NIST Chemistry WebBook, SRD 69.[1] [Link][1]
-
PubChem. 3-Cyanopropanoic acid (Related Structure Data). National Library of Medicine. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Woodward-Fieser Rules for
-unsaturated acids).[1] John Wiley & Sons. -
Reusch, W. Virtual Textbook of Organic Chemistry: UV-Visible Spectroscopy. Michigan State University. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - (2e)-3-cyanoprop-2-enoic acid (C4H3NO2) [pubchemlite.lcsb.uni.lu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Woodward's rules - Wikipedia [en.wikipedia.org]
- 5. Solvent and structural effects on the UV absorption spectra of N-(substituted phenyl)-2-cyanoacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
thermal analysis (TGA/DSC) profiles of crystalline 3-cyanopropenoic acid
The following guide is structured as a high-level technical advisory for pharmaceutical scientists characterizing 3-Cyanopropenoic Acid (3-CPA) , a functionalized acrylic acid derivative used as a Michael acceptor linker or intermediate.
Content Type: Comparative Characterization Guide Subject: CAS 19060-13-0 (Generic/Isomeric Mix) Audience: Pharmaceutical Solid-State Chemists & Process Engineers
Executive Summary: The Stability-Reactivity Paradox
In drug development, 3-Cyanopropenoic Acid (3-CPA) serves as a critical "warhead" precursor due to its electron-deficient alkene (Michael acceptor). However, this same reactivity presents a thermal analysis challenge.[1] Unlike its methyl-substituted analog (trans-Crotonic acid), 3-CPA possesses a nitrile group conjugated to the alkene, significantly altering its crystal lattice energy and thermal degradation pathway.
This guide compares the thermal profile of 3-CPA against standard alternatives to establish a baseline for material qualification , polymorph screening , and process safety .
Comparative Thermal Performance
The following table contrasts 3-CPA with its structural and functional analogs. Note that while trans-Crotonic acid is the standard "stable" reference, 3-CPA exhibits behavior closer to labile cyano-derivatives.
| Feature | 3-Cyanopropenoic Acid (Target) | trans-Crotonic Acid (Structural Analog) | 2-Cyanoacrylic Acid (Isomer/Alternative) |
| Structure | |||
| Melting Point ( | ~80–120°C (Isomer dependent)* | 71.5°C | ~93–94°C (Highly Unstable) |
| Thermal Stability | Moderate. Susceptible to decarboxylation >160°C. | High.[2] Stable melt. Volatilizes before decomp. | Low. Polymerizes spontaneously upon heating. |
| DSC Profile | Sharp Endotherm ( | Sharp Endotherm ( | Complex. Often shows exotherm immediately after |
| TGA Mass Loss | Stepwise: Volatiles | Single Step: Sublimation/Evaporation (100%) | Multi-step: Polymer degradation |
| Critical Risk | Geometric Isomerization ( | Sublimation contaminates sensor. | Rapid polymerization damages cell. |
*Note: 3-CPA is often synthesized as a mixture. The pure trans-isomer typically exhibits a higher lattice energy and melting point than the cis-isomer.
Detailed Thermal Profile Analysis
Differential Scanning Calorimetry (DSC)
The DSC profile of crystalline 3-CPA is defined by three critical events. Unlike simple carboxylic acids, the presence of the nitrile group introduces dipole-dipole interactions that stabilize the lattice but facilitate isomerization.
-
The Isomerization Pre-Event (Solid-Solid Transition):
-
Observation: A small, broad endotherm often appears 10–20°C below the melting point.
-
Mechanism:[3] If the sample contains the kinetically favored cis-isomer, thermal energy triggers a solid-state isomerization to the thermodynamically stable trans-isomer.
-
Causality: The activation energy for
rotation is lowered by the push-pull electronic character of the nitrile and carboxyl groups.
-
-
The Melting Endotherm (
):-
Observation: A sharp endothermic peak.
-
Quality Indicator: A peak width (FWHM) >3°C indicates significant impurity or amorphous content.
-
-
The Decomposition Exotherm:
-
Observation: Immediately following the melt, a sharp exothermic rise occurs.
-
Mechanism:[3] Thermal polymerization of the vinyl group or decarboxylation.
-
Safety Note: This event can be violent. Do not use sealed hermetic pans without laser-drilled pinholes to vent pressure.
-
Thermogravimetric Analysis (TGA)
TGA is essential for distinguishing between solvates (common in recrystallized 3-CPA) and degradation .
-
Zone 1 (RT – 100°C): Mass loss < 1% is required for anhydrous grade. Significant loss here indicates residual solvent (e.g., Ethyl Acetate/Hexane from synthesis).
-
Zone 2 (150°C – 200°C): Onset of degradation.
Validated Experimental Protocols
To ensure reproducible data (Trustworthiness), follow this self-validating protocol.
Protocol A: Standard DSC Characterization
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler DSC 3+).
-
Pan Configuration: Tzero Aluminum Pan with Pinhole Lid .
-
Why? A hermetic seal risks rupture during decarboxylation. A pinhole allows gas escape while maintaining vapor pressure equilibrium to suppress sublimation.
-
-
Sample Mass: 2.0 – 4.0 mg (Precision weighed).
-
Purge Gas: Dry Nitrogen (50 mL/min).
-
Method:
-
Equilibrate at 20°C.
-
Ramp 10°C/min to 200°C.
-
Cooling Cycle: Cool 10°C/min to 20°C (to check for reversibility/glass transition).
-
Re-heat 10°C/min to 200°C.
-
Protocol B: TGA-MS (Evolved Gas Analysis)
-
Objective: Confirm decarboxylation vs. sublimation.
-
Method: Ramp 10°C/min to 300°C.
-
Detection: Monitor m/z 44 (CO
) and m/z 18 (H O).-
Success Criteria: If m/z 44 peaks at the onset of mass loss, the molecule is decarboxylating. If the entire mass spectrum of the parent ion appears, it is subliming.
-
Characterization Workflow Diagram
The following diagram illustrates the decision logic for interpreting the thermal curves of 3-CPA.
Caption: Logical workflow for distinguishing solvation, isomerization, and melting events in 3-CPA thermal analysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53436351, 3-Cyanopropenoic acid. Retrieved from [Link]
-
TA Instruments. Thermal Analysis of Organic Materials: DSC and TGA Principles. Retrieved from [Link]
- Krapcho, A. P. (1982).Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media. Synthesis, 805-822.
Sources
Safety Operating Guide
A Guide to the Safe Disposal of (2E)-3-Cyanoprop-2-enoic Acid
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a detailed protocol for the proper disposal of (2E)-3-cyanoprop-2-enoic acid (CAS: 19060-13-0), a compound that, while valuable in synthesis, requires meticulous handling due to its inherent hazards. This document moves beyond a simple checklist, offering a procedural and logical framework to ensure the safe and environmentally responsible management of this chemical waste.
Understanding the Hazard Profile of (2E)-3-Cyanoprop-2-enoic Acid
(2E)-3-Cyanoprop-2-enoic acid, also known as trans-β-cyanoacrylic acid, possesses a dual functionality that dictates its hazard profile: a carboxylic acid and an α,β-unsaturated nitrile.
GHS Hazard Classifications: Based on available data, this compound is classified as:
-
Harmful if swallowed (H302)
-
Harmful in contact with skin (H312)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
Harmful if inhaled (H332)
-
May cause respiratory irritation (H335)
The toxicity of aliphatic nitriles is often associated with the metabolic release of cyanide.[1] The α,β-unsaturated nature of the molecule also makes it susceptible to Michael addition reactions, where biological nucleophiles can react with the carbon-carbon double bond, leading to potential cellular damage.[2][3]
Table 1: Chemical and Physical Properties of (2E)-3-Cyanoprop-2-enoic Acid
| Property | Value |
| CAS Number | 19060-13-0 |
| Molecular Formula | C₄H₃NO₂ |
| Molecular Weight | 97.07 g/mol |
| Appearance | Solid |
| Solubility | Soluble in water |
Core Disposal Directive: Prioritize Professional Waste Management
Due to the compound's toxicity and the potential for hazardous reactions, in-lab chemical neutralization or degradation as a primary disposal method is not recommended. The primary and safest disposal route for (2E)-3-cyanoprop-2-enoic acid is through a licensed hazardous waste management company.
Operational Plan for Waste Accumulation:
-
Designated Waste Container: All waste containing (2E)-3-cyanoprop-2-enoic acid, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), should be collected in a dedicated, clearly labeled, and chemically resistant container. The container must be kept closed when not in use.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including "(2E)-3-cyanoprop-2-enoic Acid" and its CAS number (19060-13-0).
-
Segregation: This waste stream should be segregated from other chemical waste to prevent accidental mixing and potentially dangerous reactions. Specifically, keep it separate from strong acids, which could potentially react with the nitrile group.[4]
-
Storage: Store the waste container in a designated, well-ventilated, and secondary containment area until it is collected by a certified hazardous waste disposal service.
Immediate Safety and Spill Management
Accidents can happen, and a clear, actionable spill response plan is crucial. The following procedure is for small, manageable spills. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
Personal Protective Equipment (PPE) is mandatory for handling this compound and for any spill cleanup. [5]
-
Hand Protection: Double-gloving with nitrile rubber gloves is recommended.[4]
-
Eye Protection: Chemical safety goggles and a face shield should be worn.[6]
-
Body Protection: A lab coat and closed-toe shoes are required.
-
Respiratory Protection: All handling of the solid and any spill cleanup should be conducted in a certified chemical fume hood.
Small Spill Cleanup Protocol:
-
Secure the Area: Ensure the spill is contained within the chemical fume hood. Restrict access to the area.
-
Neutralize and Absorb:
-
Gently cover the spill with a neutralizing absorbent material, such as sodium bicarbonate or a commercial spill absorbent for acids. This addresses the carboxylic acid functionality.
-
Allow the neutralizing agent to fully react with the acid.
-
-
Collect the Waste:
-
Carefully sweep the solidified, neutralized material into a designated hazardous waste container.
-
Use non-sparking tools for collection.
-
-
Decontaminate the Area:
-
Wipe the spill area with a cloth dampened with a pH 10 buffer solution, followed by a thorough cleaning with soap and water.[4]
-
All cleaning materials must be disposed of as hazardous waste.
-
-
Wash Hands Thoroughly: After the cleanup is complete and PPE has been removed, wash your hands thoroughly with soap and water.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the disposal of (2E)-3-cyanoprop-2-enoic acid.
Caption: Disposal decision workflow for (2E)-3-cyanoprop-2-enoic acid.
Conclusion: A Commitment to Safety
The responsible disposal of (2E)-3-cyanoprop-2-enoic acid is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of professional waste management and implementing a robust spill response plan, we can mitigate the risks associated with this compound. This guide provides the foundational knowledge to handle this chemical with the respect and caution it demands, ensuring a safe working environment for all.
References
- Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
- New Jersey Department of Health. (n.d.). Cyanide Hazard Summary.
- Safe Work Australia. (n.d.). Guide for Preventing and Responding to Cyanide Poisoning in the Workplace.
- The University of Queensland. (n.d.). Working Safely with Cyanide Guideline.
- 911Metallurgist. (2018, January 18). Cyanide Safety.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
- Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition.
- Guo, B., Zijlstra, D. S., de Vries, J. G., & Otten, E. (2018). Oxa-Michael Addition to α,β-Unsaturated Nitriles: An Expedient Route to γ-Amino Alcohols and Derivatives.
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- Zhang, Y., et al. (2019, August 07).
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- National Institute for Occupational Safety and Health. (n.d.). Nitriles.
- PubChem. (n.d.). 2-Cyanopropanoic acid.
- ResearchGate. (2016, January 15). Biocatalytic hydrolysis of nitriles.
- Chemistry LibreTexts. (n.d.). Hydrolysis of Nitriles.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- YouTube. (2018, May 10). Michael Addition Reaction Mechanism.
- ACS Publications. (2006, October 10). Addition of Secondary Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles by Using Microstructured Reactors.
- Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Toxicological Sciences. (2008, August 15). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases.
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- Fisher Scientific. (2010, June 05). Safety Data Sheet.
- Google Patents. (n.d.). US8263804B2 - Conversion of nitrile compounds into corresponding carboxylic acids and esters.
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- PMC. (n.d.). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined....
- Fiveable. (2025, August 15). α,β-Unsaturated Nitriles Definition.
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- PubMed. (2008, December 15). Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds.
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- Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
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- 6. nj.gov [nj.gov]
Technical Guide: PPE & Safe Handling of (2E)-3-Cyanoprop-2-enoic Acid
Executive Safety Summary
(2E)-3-cyanoprop-2-enoic acid (CAS: 16051-87-9, also known as 3-cyanoacrylic acid) presents a dual-hazard profile: it is both a corrosive organic acid and a potent electrophile (Michael acceptor). Unlike simple mineral acids, its reactivity allows it to covalently bind to biological proteins, leading to severe sensitization and tissue damage.
Immediate Action Required:
-
Primary Engineering Control: All handling must occur within a certified chemical fume hood.
-
Zero Skin Contact: This compound is a likely skin sensitizer. Double-gloving is mandatory.
-
Moisture Sensitivity: Store under inert atmosphere (Ar/N2) at -20°C to prevent spontaneous polymerization or hydrolysis.
Hazard Mechanism & Risk Assessment
To select the correct PPE, one must understand the causality of the hazard. This is not just an acid; it is a reactive intermediate.
The "Michael Acceptor" Threat
The chemical structure features a nitrile group (-CN) and a carboxylic acid (-COOH) flanking a double bond. This electron-deficient alkene is a "Michael acceptor."
-
Mechanism: It reacts irreversibly with nucleophiles in your body (specifically cysteine residues in skin proteins).
-
Consequence: This haptenization triggers an immune response. Repeated exposure, even at low levels, can lead to permanent allergic contact dermatitis.
-
PPE Implication: Standard latex gloves are permeable to this class of small organic molecules. Nitrile provides better protection, but breakthrough can still occur.
GHS Classification (Derived from Structural Analogs)
-
Skin Corr.[1] 1B: Causes severe skin burns and eye damage.
-
Eye Dam. 1: Causes serious eye damage.[1]
-
Skin Sens. 1: May cause an allergic skin reaction.[1]
Personal Protective Equipment (PPE) Matrix
The following loadout is designed to create a self-validating safety system. If one barrier fails (e.g., a splash on a glove), a secondary barrier (double glove/technique) prevents exposure.
| Protection Zone | Standard Loadout (Analytical/Small Scale < 1g) | High-Risk Loadout (Synthesis/Scale-up > 1g) | Technical Rationale |
| Ocular | Chemical Splash Goggles (Indirect vented). Note: Safety glasses are insufficient due to corrosive vapors. | Face Shield (8-inch polycarbonate) worn over splash goggles. | Protects against projectile droplets and corrosive acid vapors that bypass glasses. |
| Dermal (Hand) | Double Nitrile Gloves (min 5 mil thickness). Change outer pair every 30 mins or immediately upon splash. | Laminate Glove Liner (e.g., Silver Shield™) under Nitrile outer glove. | Nitriles degrade in acidic organic media. Laminates offer broad chemical resistance but poor dexterity; using them as liners solves this. |
| Respiratory | Fume Hood (Face velocity 80-100 fpm). Sash at 18 inches. | Half-Mask Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Magenta) if hood work is impossible. | The compound releases acidic vapors. Inhalation causes immediate mucous membrane necrosis. |
| Body | Lab Coat (100% Cotton or Nomex, buttoned to neck). Long pants, closed-toe leather/composite shoes. | Chemical Resistant Apron (Rubber/Neoprene) + Tyvek sleeves. | Cotton absorbs spills; an apron provides an impervious shield for the torso during pouring operations. |
Operational Protocols
A. Preparation & Weighing
-
The "Static" Problem: Fine organic powders often carry static charges, causing them to "jump" onto gloves or balances.
-
Protocol:
-
Place an ionizing fan or anti-static gun inside the fume hood before weighing.
-
Line the balance area with a disposable absorbent pad (benchkote).
-
Weigh into a tared vial. Never weigh directly onto a spatula or paper.
-
Self-Validation: Wipe the exterior of the vial with a solvent-dampened tissue (acetone) inside the hood before removing it to the bench.
-
B. Synthesis & Reaction Monitoring
-
Temperature Control: This compound may decarboxylate or polymerize exothermically.
-
Protocol:
-
Always add the acid to the solvent, never the reverse.
-
Use a secondary containment tray (polypropylene) for all reaction vessels.
-
Vacuum Traps: If removing solvent via rotary evaporation, ensure the pump is protected by a cold trap (liquid N2/dry ice) and an acid-neutralizing trap (KOH or Carbon) to prevent pump corrosion.
-
C. Decontamination & Waste[2][7][8]
-
Neutralization: Do not mix directly with strong oxidizers (e.g., Nitric acid) as this may generate toxic gases.
-
Disposal:
-
Quench small spills with saturated Sodium Bicarbonate (
) solution until bubbling ceases. -
Collect as "Acidic Organic Waste" .
-
Do not mix with cyanide waste streams unless specifically instructed; the nitrile group is generally stable but should be segregated from strong bases to prevent hydrolysis to free cyanide.
-
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Fail-Safe" loops.
Caption: Operational workflow for risk-based PPE selection and emergency response logic.
Emergency Response (Specific to Acidic Nitriles)
In case of Skin Contact:
-
Immediate Flush: Do not waste time looking for a neutralizer. Flush with water for 15 minutes immediately.
-
Peel, Don't Pull: If the compound has polymerized (hardened) on the skin, do not rip it off.[2] Use warm soapy water to gently loosen it.[2]
-
Medical Evaluation: Inform medical personnel that the substance is a cyano-substituted organic acid . While cyanide poisoning is unlikely from simple contact, the nitrile group warrants observation for metabolic release of CN- in cases of massive ingestion or absorption [1].
In case of Eye Contact:
-
Hold eyelids open and flush with eyewash station for 15 full minutes .
-
Transport to emergency care immediately. Ocular damage from acidic acrylates can be irreversible if treated slowly.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53436351, 3-cyanoprop-2-enoic acid. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Cyanoacrylic acid derivatives. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
